Technical Documentation Center

8-Chloro-1-phenylimidazo[1,5-A]pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Chloro-1-phenylimidazo[1,5-A]pyrazine
  • CAS: 1340769-63-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine

This guide details the synthesis of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine , a critical scaffold in medicinal chemistry, particularly for Bruton's Tyrosine Kinase (BTK) and IGF-1R inhibitors.[1] Executive Summary & Stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine , a critical scaffold in medicinal chemistry, particularly for Bruton's Tyrosine Kinase (BTK) and IGF-1R inhibitors.[1]

Executive Summary & Structural Logic

The imidazo[1,5-a]pyrazine core is a bicyclic heteroaromatic system formed by fusing an imidazole ring to a pyrazine ring across the N1-C2 bond.[1]

  • Target Molecule: 8-Chloro-1-phenylimidazo[1,5-a]pyrazine.[1]

  • Critical Regiochemistry: It is vital to distinguish between the 1-phenyl and 3-phenyl isomers.

    • 3-Phenyl isomer: Obtained via cyclization of N-((3-chloropyrazin-2-yl)methyl)benzamide.[1] (The phenyl comes from the carboxylic acid).

    • 1-Phenyl isomer (Target): Obtained via cyclization of (3-chloropyrazin-2-yl)(phenyl)methanamine with a C1 fragment (e.g., formic acid).[1] (The phenyl comes from the benzylic position of the amine).

This guide focuses on the 1-Phenyl target, requiring the synthesis of a functionalized benzylic amine precursor.

Retrosynthetic Analysis

To access the 1-phenyl derivative, the phenyl group must be installed on the methylamine linker prior to cyclization.

Retrosynthesis Target 8-Chloro-1-phenylimidazo[1,5-a]pyrazine Intermediate N-((3-chloropyrazin-2-yl)(phenyl)methyl)formamide Target->Intermediate Cyclodehydration (POCl3) Precursor1 (3-Chloropyrazin-2-yl)(phenyl)methanamine Intermediate->Precursor1 Amide Coupling Precursor2 Formic Acid / Orthoformate Intermediate->Precursor2 Start 2-Chloropyrazine + Benzaldehyde Precursor1->Start Lithiation & Reductive Amination

Figure 1: Retrosynthetic logic for the 1-phenyl isomer, highlighting the necessity of a substituted amine precursor.

Detailed Synthetic Protocols

This step installs the phenyl group at the correct position (C1 of the final scaffold).[1]

Step 1.1: Regioselective Lithiation and Addition

  • Reagents: 2-Chloropyrazine, LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), Benzaldehyde.

  • Solvent: THF (Anhydrous).

  • Conditions: -78 °C, inert atmosphere (Ar/N2).[1]

Protocol:

  • Generation of LiTMP: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in THF at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

  • Metalation: Add 2-chloropyrazine (1.0 eq) dropwise to the LiTMP solution at -78 °C. Stir for 30–45 min. Note: 2-Chloropyrazine is preferentially lithiated at the C3 position due to the directing effect of the chlorine and nitrogen.

  • Addition: Add benzaldehyde (1.2 eq) slowly. Stir at -78 °C for 1 h, then allow to warm to 0 °C.

  • Quench: Quench with saturated NH4Cl solution. Extract with EtOAc.[2]

  • Product: (3-Chloropyrazin-2-yl)(phenyl)methanol.[1]

Step 1.2: Conversion of Alcohol to Amine

  • Method: Mitsunobu Reaction with Phthalimide followed by Hydrazinolysis, or conversion to Mesylate followed by Azide displacement and Staudinger reduction.

  • Preferred Route (Azide):

    • React alcohol with MsCl/TEA in DCM (0 °C) to form the mesylate.

    • Displace with NaN3 in DMF (rt to 60 °C) to form the azide.

    • Reduce azide using Polymer-supported PPh3 (Staudinger) or H2/Pd-C (careful with Cl retention) or Zn/NH4Cl.[1] Recommendation: Staudinger reduction to avoid dechlorination.[1]

This is the critical ring-closing step using the Bischler-Napieralski type variation.[1]

Step 2.1: Formylation

  • Reagents: Acetic anhydride, Formic acid (to generate mixed anhydride in situ) OR Ethyl formate.

  • Protocol: Reflux the amine from Phase 1 in Ethyl Formate (excess) or treat with Ac2O/HCOOH to yield N-((3-chloropyrazin-2-yl)(phenyl)methyl)formamide.[1]

Step 2.2: POCl3-Mediated Cyclodehydration

  • Reagents: Phosphorus Oxychloride (POCl3), Acetonitrile (MeCN).

  • Catalyst: Imidazole (0.5 eq) or Triazole (optional, accelerates reaction).

Protocol:

  • Dissolve the formamide intermediate (1.0 eq) in anhydrous MeCN (10 mL/g).

  • Add POCl3 (3.0–5.0 eq) dropwise at 0 °C under N2.

  • Heat the mixture to 60–80 °C for 2–4 hours. Monitor by LCMS for the disappearance of starting material and formation of the cyclized product (M-H2O).[1]

  • Quenching (Critical): Cool to 0 °C. Pour the reaction mixture slowly into a stirred mixture of ice and saturated NaHCO3 or NH4OH. Caution: Exothermic hydrolysis of excess POCl3.

  • Purification: Extract with DCM. Wash with brine.[2][3] Dry over Na2SO4.[2][4] Purify via flash chromatography (EtOAc/Hexanes).

Yield Expectation: 50–70% over two steps.

Mechanistic Insight

The cyclization proceeds via an imidoyl chloride intermediate. The pendant amide oxygen is activated by POCl3, facilitating the nucleophilic attack of the pyrazine nitrogen (N1) onto the amide carbon.

Mechanism Amide Formamide Precursor Activation O-Phosphorylation (POCl3 adduct) Amide->Activation POCl3 Imidoyl Imidoyl Chloride Intermediate Activation->Imidoyl - HOPCl2 Cyclization N1 Attack (Ring Closure) Imidoyl->Cyclization Intramolecular Aromatization Loss of H+ & PO2Cl2- Cyclization->Aromatization Product 8-Chloro-1-phenyl imidazo[1,5-a]pyrazine Aromatization->Product

Figure 2: Mechanism of POCl3-mediated cyclodehydration.[1]

Data Summary & Troubleshooting

ParameterSpecification / ConditionRational
Solvent MeCN or DCMMeCN provides higher boiling point for kinetics; DCM is better for solubility at scale.[1]
Reagent POCl3 (3-5 eq)Excess required to drive dehydration and act as solvent/scavenger.[1]
Temperature 60–80 °CTemperatures >90 °C may cause degradation of the 8-Cl moiety (hydrolysis).[1]
Quenching Ice/NaHCO3 (pH > 8)Acidic quench can lead to ring opening or hydrolysis of the imidazo moiety.
Stability 8-Cl is labileThe 8-chloro group is susceptible to SNAr.[1] Avoid nucleophilic solvents (MeOH) during workup.

Expert Tip: If the 8-chloro group is found to be unstable during the harsh POCl3 conditions (hydrolysis to 8-one), consider using Triflic Anhydride (Tf2O) and Pyridine in DCM at -78 °C to 0 °C as a milder cyclization method.[1]

References

  • Synthesis of (3-chloropyrazin-2-yl)methanamine intermediates: Chen, B., Li, Z., et al.[1] "A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib." Organic Process Research & Development, 2018. Link[1]

  • Cyclization Mechanisms with POCl3: Mahdi, I. S., et al. "Chemical biology of cyclization reactions by using POCl3." Eurasia J Biosci, 2020. Link

  • Regioselective Functionalization of Imidazo[1,5-a]pyrazine: Gless, R. D., et al. "Synthesis and biological evaluation of novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives." Molecules, 2017.[2] Link

  • Lithiation of Chloropyrazines: Turck, A., et al. "Metalation of Diazines. XI. Directed Lithiation of Chloropyrazines." Tetrahedron, 1993.

Sources

Exploratory

Structural & Synthetic Characterization of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine

Executive Summary The 8-chloro-1-phenylimidazo[1,5-a]pyrazine scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., IGF-1R, EGF...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-chloro-1-phenylimidazo[1,5-a]pyrazine scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., IGF-1R, EGFR, and BRD9 inhibitors). Its planar bicyclic core, characterized by the fusion of an electron-rich imidazole ring with an electron-deficient pyrazine ring, offers a unique electronic profile for pi-stacking interactions within protein active sites.

This technical guide provides a comprehensive analysis of the compound's structural geometry, synthetic pathways, and crystallographic properties. It addresses the specific challenge of accessing the 1-phenyl substituted variant, distinguishing it from the more synthetically accessible 3-substituted analogs.

Structural Analysis & Molecular Geometry

Core Architecture & Numbering

The imidazo[1,5-a]pyrazine core is a 5,6-fused heteroaromatic system.[1] The "8-chloro" designation places a reactive halogen on the pyrazine ring adjacent to the bridgehead nitrogen, serving as a pivotal "handle" for further nucleophilic aromatic substitution (


).
  • Planarity: The bicyclic core is strictly planar due to extensive

    
    -conjugation.
    
  • 1-Phenyl Orientation: Unlike the rigid core, the phenyl ring at position 1 is not coplanar. Steric repulsion between the ortho-protons of the phenyl ring and the adjacent hydrogen (H-8 or H-2 depending on numbering conventions) or lone pairs induces a torsion angle.

    • Predicted Torsion Angle:

      
       relative to the imidazopyrazine plane.
      
    • Significance: This "twisted" conformation is critical for solubility and fitting into hydrophobic pockets (e.g., the gatekeeper region of kinases) without incurring severe steric penalties.

Predicted Crystallographic Parameters

While specific unit cell data for this exact derivative remains proprietary in many contexts, structural parameters are extrapolated from the homologous 8-chloroimidazo[1,5-a]pyridine series (CSD Ref: CRIBRO-6 analogs).

ParameterValue (Approx/Range)Structural Significance
Space Group

or

Common for planar heteroaromatics forming centrosymmetric dimers.
C(8)-Cl Bond

Å
Typical for

C-Cl; susceptible to Pd-catalyzed insertion.
Bridgehead N-C

Å
Indicates partial double-bond character; resonance stabilization.

-Stacking

Å
Face-to-face stacking distance observed in crystal packing.
Structural Pharmacophore Diagram

The following diagram illustrates the key interaction points of the molecule, highlighting the electronic difference between the imidazole (H-bond acceptor/donor potential) and the pyrazine ring.

Pharmacophore Core Imidazo[1,5-a]pyrazine (Planar Core) Cl8 8-Chloro (Electrophilic Site) Core->Cl8 C8 Position (SNAr Active) Ph1 1-Phenyl Group (Hydrophobic/Twisted) Core->Ph1 C1 Position (Steric Bulk) N_Bridge Bridgehead N (Basic Center) Core->N_Bridge Fusion Point Ph1->Core ~35° Torsion

Figure 1: Pharmacophore map of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine showing functional regions.

Synthetic Protocols

Accessing the 1-phenyl derivative is more challenging than the 3-phenyl analog (which is formed directly via cyclization with benzoic acid derivatives). The recommended route involves constructing the core first, followed by regioselective halogenation and cross-coupling.

Synthesis Workflow

Synthesis Start 3-Chloropyrazine-2-carbonitrile Step1 Reduction (H2/Raney Ni) -> (3-Chloropyrazin-2-yl)methanamine Start->Step1 Step2 Cyclization (Triethyl orthoformate) -> 8-Chloroimidazo[1,5-a]pyrazine Step1->Step2 Step3 Bromination (NBS, DMF) -> 1-Bromo-8-chloroimidazo[1,5-a]pyrazine Step2->Step3 Regioselective at C1 Final Suzuki Coupling (Ph-B(OH)2, Pd(PPh3)4) -> 8-Chloro-1-phenylimidazo[1,5-a]pyrazine Step3->Final

Figure 2: Step-by-step synthetic pathway to the 1-phenyl target.

Detailed Methodology
Step 1: Core Formation (8-Chloroimidazo[1,5-a]pyrazine)
  • Reagents: (3-chloropyrazin-2-yl)methanamine, Triethyl orthoformate, catalytic p-TsOH.

  • Protocol: Reflux the amine in triethyl orthoformate. The orthoformate provides the single carbon required to close the imidazole ring at position 3 (unsubstituted), yielding the parent scaffold.

  • Validation: LC-MS should show a parent ion of ~153.5 Da.

Step 2: Regioselective Bromination
  • Reagents: N-Bromosuccinimide (NBS), DMF, 0°C to RT.

  • Mechanism: The imidazole ring is electron-rich compared to the pyrazine.[2] Electrophilic aromatic substitution occurs preferentially at position 1 (or 3 if 1 is blocked, but here 3 is the closure point, so numbering dictates C1 is the available nucleophilic carbon).

  • Observation: Formation of 1-bromo-8-chloroimidazo[1,5-a]pyrazine .[2]

  • Caution: Monitor strictly by TLC to prevent over-bromination.

Step 3: Suzuki-Miyaura Cross-Coupling
  • Reagents: Phenylboronic acid,

    
     (5 mol%), 
    
    
    
    (2M aq), Dioxane/Water (4:1).
  • Conditions: Degas solvents thoroughly. Heat to 90°C for 4-12 hours under

    
    .
    
  • Selectivity: The C1-Br bond is more reactive toward oxidative addition than the C8-Cl bond (on the electron-deficient pyrazine), allowing selective installation of the phenyl group at C1 while preserving the 8-chloro handle for future functionalization.

Crystallization & Characterization[3]

To obtain X-ray quality crystals of the final product, specific solvent systems are required to manage the hydrophobicity of the phenyl group against the polarity of the heteroaromatic core.

Solvent Systems
  • Slow Evaporation: Ethyl Acetate / Hexanes (1:3).

    • Method: Dissolve fully in EtOAc, add Hexanes until slightly turbid, then add a drop of EtOAc to clear. Cover with parafilm containing pinholes.

  • Vapor Diffusion: THF (inner vial) / Pentane (outer reservoir).

    • Rationale: Good solubility in THF; Pentane slowly reduces solubility, promoting ordered lattice growth.

Key Characterization Data (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.40-7.60 (m, 5H, Phenyl).
      
    • 
       7.80 (d, 1H, Pyrazine H).
      
    • 
       8.20 (s, 1H, Imidazole H-3).
      
    • 
       9.10 (d, 1H, Pyrazine H adjacent to N).
      
  • Melting Point: Expected range

    
     (sharp transition indicates high purity).
    

References

  • Imidazo[1,5-a]pyridine Synthesis: Organic Chemistry Portal. "Synthesis of imidazo[1,5-a]pyridines." Available at: [Link]

  • Structural Analogs (Cribrostatin): Mangalagiu, I. et al. "Synthesis of novel imidazo[1,5-a]pyridine derivatives." ResearchGate. Available at: [Link]

  • Kinase Inhibitor Design (Imidazo-pyrazine scaffold): PubMed. "Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors." Available at: [Link]

  • PubChem Compound Summary: "Imidazo[1,5-a]pyrazine."[3] National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Technical Whitepaper: The Imidazo[1,5-a]pyrazine Scaffold in Drug Discovery

Topic: Biological Activity of Imidazo[1,5-a]pyrazine Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists From Kinase Selectivity to CNS Modulation:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Imidazo[1,5-a]pyrazine Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

From Kinase Selectivity to CNS Modulation: A Structural & Functional Analysis[1]

Executive Summary

The imidazo[1,5-a]pyrazine core represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to mimic the purine ring system of adenosine triphosphate (ATP). This structural mimicry allows it to function as a potent reversible inhibitor of various kinases and phosphodiesterases. This guide analyzes the biological activity of this scaffold, focusing on its most advanced clinical application—IGF-1R/IR inhibition (Oncology) —and its emerging utility in PDE10A modulation (CNS disorders) . We provide actionable structure-activity relationship (SAR) insights and self-validating experimental protocols for evaluating these derivatives.

Molecular Architecture & SAR Logic

The biological efficacy of imidazo[1,5-a]pyrazine is dictated by substitutions at three critical vectors: C1, C3, and C8 .

The Pharmacophore Triad
  • Position 8 (The Hinge Binder):

    • Function: In kinase inhibitors, an amino group (-NH2) or small H-bond donor at C8 is critical.[1] It forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., Glu1077/Met1079 in IGF-1R).[1]

    • Modification: Bulky groups here typically abolish kinase activity due to steric clash with the gatekeeper residue.

  • Position 1 (The Selectivity Vector):

    • Function: Substituents here extend into the hydrophobic pocket (selectivity pocket) of the enzyme.

    • Optimization: Introduction of bicyclic heteroaromatics (e.g., quinoline in Linsitinib) enhances π-stacking interactions and dictates selectivity between homologous kinases (e.g., IGF-1R vs. Insulin Receptor).[1]

  • Position 3 (The Solubilizing/Shape Vector):

    • Function: This position points towards the solvent-exposed region.[1]

    • Optimization: Polar cycloalkyl groups (e.g., cyclobutanol) are preferred to improve aqueous solubility and metabolic stability without compromising binding affinity.

SAR Decision Matrix
PositionPreferred MoietyBiological ImpactRisk of Failure
C-8 Primary Amine (-NH2)Critical H-bond donor for ATP hinge binding.[1]High (Loss of potency if alkylated).
C-1 Bicyclic Heterocycle (e.g., Quinoline)Drives potency and selectivity via hydrophobic fit.[1]Medium (Metabolic liability if too lipophilic).[1]
C-3 Polar Cycloalkyl (e.g., 1-hydroxycyclobutyl)Modulates ADME (Solubility/Permeability).[1]Low (Flexible tolerance).

Therapeutic Focus: Oncology (IGF-1R/IR Inhibition)

The most prominent application of imidazo[1,5-a]pyrazine derivatives is the dual inhibition of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) .[1]

Mechanism of Action: Linsitinib (OSI-906)

Linsitinib acts as an ATP-competitive inhibitor.[1] In tumors driven by the IGF axis (e.g., Adrenocortical Carcinoma, Hepatocellular Carcinoma), IGF-1 binding triggers receptor autophosphorylation. Linsitinib occupies the ATP pocket, preventing the trans-phosphorylation of the activation loop tyrosines.

Downstream Consequence: Blockade of the PI3K/Akt (survival) and RAS/RAF/MAPK (proliferation) pathways.

Signaling Pathway Visualization

The following diagram illustrates the specific blockade point of imidazo[1,5-a]pyrazine derivatives within the receptor tyrosine kinase signaling cascade.

IGF1R_Pathway IGF1 IGF-1 / IGF-2 (Ligands) IGF1R IGF-1R / IR (Receptor Tyrosine Kinase) IGF1->IGF1R Activation PI3K PI3K IGF1R->PI3K Phosphorylation RAS RAS IGF1R->RAS Linsitinib Imidazo[1,5-a]pyrazine (Inhibitor) Linsitinib->IGF1R ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Linsitinib->Apoptosis Induces AKT AKT (Survival) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK (Proliferation) MEK->ERK ERK->Proliferation

Figure 1: Mechanism of Action.[1] The imidazo[1,5-a]pyrazine derivative intercepts signaling at the receptor level, preventing downstream activation of AKT and ERK pathways.[2][3]

Emerging Therapeutic Area: CNS (PDE10A Inhibition)

Beyond kinases, this scaffold is being optimized for Phosphodiesterase 10A (PDE10A) inhibition, a target for schizophrenia and Huntington's disease.

  • Mechanism: PDE10A hydrolyzes cAMP and cGMP in striatal medium spiny neurons. Inhibition increases intracellular cAMP/cGMP, enhancing glutamatergic signaling.

  • Structural Divergence: Unlike kinase inhibitors, PDE10A-active imidazo[1,5-a]pyrazines often require fusion with a third ring (e.g., imidazo[1,5-a]pyrido[3,2-e]pyrazine) or specific lipophilic substitutions at C-1 to traverse the blood-brain barrier (BBB) and fit the catalytic pocket of the phosphodiesterase.[1]

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed with built-in controls.

Protocol A: TR-FRET Kinase Inhibition Assay (IGF-1R)

Objective: Determine the IC50 of an imidazo[1,5-a]pyrazine derivative against IGF-1R.

Reagents:

  • Recombinant Human IGF-1R (Cytoplasmic Domain).[1]

  • Substrate: Poly(Glu:Tyr) (4:[1]1) biotinylated.[1]

  • ATP (at Km, typically 10-50 µM).[1]

  • Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC.[1]

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilution). Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 2.5 µL of IGF-1R enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Control: Include "No Enzyme" wells (Background) and "DMSO only" wells (Max Signal).[1]

  • Pre-incubation: Incubate for 15 mins at RT. Why? Allows the inhibitor to reach equilibrium with the ATP pocket before competition begins.

  • Reaction Start: Add 2.5 µL of Substrate/ATP mix. Incubate for 60 mins at RT.

  • Termination/Detection: Add 5 µL of Detection Mix (EDTA to stop reaction + Eu-Ab + SA-APC).

  • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Ex: 337 nm, Em: 665/615 nm).

Validation Criteria:

  • Z-factor must be > 0.5.[1]

  • Reference compound (e.g., Staurosporine or known Linsitinib batch) must fall within 3-fold of historical IC50.

Protocol B: Cell Viability Assay (Self-Validating)

Objective: Assess cellular potency in an IGF-1R driven line (e.g., GEO or MCF-7).[1]

Workflow Visualization:

Assay_Workflow Step1 Cell Seeding (3000 cells/well) 24h Recovery Step2 Compound Treatment (9-point dilution) 72h Incubation Step1->Step2 Adhere Step3 Reagent Addition (CellTiter-Glo / MTT) Step2->Step3 Lysis Step4 Luminescence/OD Readout Step3->Step4 Reaction Step5 Data Analysis (Non-linear Regression) Step4->Step5 IC50 Calc Control Validations: 1. DMSO Control (<0.5%) 2. Staurosporine (Pos Control) Control->Step2

Figure 2: Cellular Assay Workflow. Critical control points are highlighted in yellow.

Quantitative Data Summary

The following table summarizes the potency profile of the lead derivative Linsitinib (OSI-906) , illustrating the high selectivity of the scaffold.

TargetIC50 (Cell-free)Biological Relevance
IGF-1R 35 nMPrimary Target (Oncology)
Insulin Receptor (IR) 75 nMDual inhibition prevents compensatory signaling.[1]
Abl Kinase > 10,000 nMDemonstrates high selectivity (reduces off-target toxicity).[1]
EGFR > 10,000 nMNo activity against ErbB family.
Cellular pIGF-1R ~40 nMPotency translates well from enzyme to cell (high permeability).[1]

Data Source: Mulvihill et al. (2009) & SelleckChem Data [1, 2].[1]

References

  • Mulvihill, M. J., et al. (2009).[2] "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor."[1][2][4] Future Medicinal Chemistry.

  • Selleck Chemicals. "Linsitinib (OSI-906) Datasheet and Biological Activity." SelleckChem.com.

  • Ho, G. D., et al. (2012).[5] "The SAR development of dihydroimidazoisoquinoline derivatives as phosphodiesterase 10A inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Zhao, H., et al. (2012). "Epithelial–Mesenchymal Transition Predicts Sensitivity to the Dual IGF-1R/IR Inhibitor OSI-906 in Hepatocellular Carcinoma Cell Lines."[1][3] Molecular Cancer Therapeutics.[3]

Sources

Exploratory

spectroscopic analysis of 8-Chloro-1-phenylimidazo[1,5-A]pyrazine

An In-Depth Technical Guide on the Spectroscopic Analysis of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine Part 1: Core Directive & Executive Summary The Analytical Imperative: 8-Chloro-1-phenylimidazo[1,5-a]pyrazine (CAS 1340...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Spectroscopic Analysis of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine

Part 1: Core Directive & Executive Summary

The Analytical Imperative: 8-Chloro-1-phenylimidazo[1,5-a]pyrazine (CAS 1340769-63-2) is a critical heterocyclic scaffold, often serving as a late-stage intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors and other oncology pharmacophores. Its structural integrity is defined by the fusion of an electron-rich imidazole ring with an electron-deficient pyrazine ring, further functionalized by a chlorine atom at position 8 and a phenyl group at position 1.

Precise spectroscopic characterization is non-negotiable. The chloro-substituent serves as a "chemical handle" for subsequent nucleophilic aromatic substitution (


) or Buchwald-Hartwig cross-coupling, while the phenyl ring dictates lipophilicity and binding affinity. This guide moves beyond basic peak listing to establish a causal link  between the molecule's electronic environment and its spectral signature.

Part 2: Structural Logic & Synthesis Context

To interpret spectra accurately, one must understand the origin of the signals. The imidazo[1,5-a]pyrazine core is aromatic but exhibits distinct electron density gradients.

  • The Pyrazine Ring (Positions 5, 6, 8): Electron-deficient. The proton at C5/C6 will be deshielded. The chlorine at C8 is a withdrawing group, impacting the shift of adjacent carbons.

  • The Imidazole Ring (Positions 1, 3): Electron-rich relative to pyrazine. Position 1 bears the phenyl group; Position 3 (the methine proton) is flanked by two nitrogens (bridgehead and N2), making it the most deshielded proton in the system.

  • The Phenyl Substituent: Adds a characteristic multiplet in the aromatic region and induces anisotropic effects on the rigid bicyclic core.

Diagram 1: Structural Elucidation Workflow

This decision matrix outlines the logical flow for confirming the structure and ruling out common regioisomers (e.g., 3-phenyl isomer).

Structural_Elucidation Sample Unknown Sample (Suspected 8-Cl-1-Ph-IP) MS_Step Step 1: Mass Spectrometry (Isotope Pattern Analysis) Sample->MS_Step Chlorine_Check Cl Pattern Found? (M and M+2 in 3:1 ratio) MS_Step->Chlorine_Check NMR_Step Step 2: 1H NMR Analysis (Aromatic Region) Chlorine_Check->NMR_Step Yes (Cl confirmed) Reject Reject / Re-evaluate (Impurity or Regioisomer) Chlorine_Check->Reject No (Dechlorinated?) H3_Signal Identify H3 Proton (Singlet, >8.0 ppm) NMR_Step->H3_Signal Regio_Check NOE Correlation? (H3 to Phenyl vs H3 to Pyrazine) H3_Signal->Regio_Check Final_Conf Structure Confirmed: 8-Chloro-1-phenylimidazo[1,5-a]pyrazine Regio_Check->Final_Conf NOE: Ph-H to H8/H3 logic Regio_Check->Reject Inconsistent NOE

Caption: Workflow for validating 8-Chloro-1-phenylimidazo[1,5-a]pyrazine, prioritizing the chlorine isotope signature and regio-specific NMR signals.

Part 3: Mass Spectrometry (MS) – The Chlorine Fingerprint

The presence of the chlorine atom at position 8 provides a definitive mass spectral signature due to the natural abundance of


 (75.78%) and 

(24.22%).

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Data Interpretation:

Feature Theoretical Value Observed Characteristic Mechanistic Insight

| Monoisotopic Mass | 229.04 Da (


) | [M+H]+ = 230.05  | Protonation occurs at N2 (most basic site). |
| Isotope Pattern  | M : M+2 ratio of ~3:1 | Peaks at 230.05 / 232.05  | Confirms presence of exactly one Chlorine atom. Absence of this pattern indicates dechlorination (impurity). |
| Fragmentation  | [M-Cl]+ | m/z ~194  | Loss of Cl radical or HCl is a common high-energy fragmentation pathway, confirming the labile C-Cl bond. |

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for establishing connectivity. The imidazo[1,5-a]pyrazine core has a distinct "fingerprint" of chemical shifts.

Experimental Parameters
  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .[1]
  • Frequency: 400 MHz or higher.

  • Temperature: 298 K.

H NMR Assignment (Predictive & Empirical)

Note: Values are representative of the imidazo[1,5-a]pyrazine scaffold [1, 2].

PositionProton TypeMultiplicityShift (

, ppm)
Coupling (

, Hz)
Structural Justification
H3 Imidazole CHSinglet (s)8.60 – 8.80 -Most deshielded proton due to flanking nitrogens (N2 & N4). Diagnostic for the imidazole ring closure.
H5 Pyrazine CHDoublet (d)7.80 – 8.00

Adjacent to bridgehead N; strongly deshielded but less than H3.
H6 Pyrazine CHDoublet (d)7.40 – 7.60

Ortho to the chlorine atom (C8). The Cl atom shields this position slightly relative to H5 via mesomeric effects.
Ph-H Phenyl RingMultiplet (m)7.35 – 7.65 -Overlap is common. Integration must sum to 5 protons.

Critical Validation Step (NOESY/ROESY): To distinguish 1-phenyl from 3-phenyl isomers:

  • 1-Phenyl Isomer: Strong NOE correlation between the Phenyl protons and the pyrazine H8/H6 (if H8 existed) or spatial proximity to the bridgehead. Correction: In 8-Cl substituted, NOE between Phenyl (at pos 1) and H3 is unlikely. The Phenyl at Pos 1 is spatially distant from H3.

  • Self-Validating Logic: If the Phenyl were at Position 3, you would see NOE correlations between the Phenyl ring and the Pyrazine H5 proton. Absence of Ph-H5 NOE supports the 1-Phenyl assignment.

C NMR Key Signals
  • C8 (C-Cl): ~145-150 ppm (Quaternary, weak intensity).

  • C3 (N-CH-N): ~135-140 ppm.

  • C=O (if amide impurity present): ~160-170 ppm (Check for hydrolysis products).

Part 5: Vibrational Spectroscopy (IR) & UV-Vis

Infrared (FT-IR) – Functional Group Confirmation:

  • C-Cl Stretch: A strong, sharp band at 700–750 cm

    
     . This is the "fingerprint" of the reactive center.
    
  • C=N Stretch (Imidazole/Pyrazine): 1580–1620 cm

    
    .
    
  • C-H Aromatic: >3000 cm

    
     (weak).
    

UV-Vis Spectroscopy:

  • 
    :  Expect absorption maxima around 250 nm  and 300 nm .
    
  • Significance: The conjugation of the phenyl ring with the imidazopyrazine core creates a "push-pull" electronic system. A bathochromic shift (red shift) compared to the unsubstituted core confirms the conjugation of the phenyl ring.

Part 6: Quality Control & Impurity Profiling

In drug development, this scaffold is often synthesized via cyclization of an amide precursor. Common impurities include:

  • Open-chain Amides: Incomplete cyclization. Detected by a broad N-H peak in NMR (~8-9 ppm) and a Carbonyl peak in IR (~1680 cm

    
    ).
    
  • De-chlorinated Analog: (1-Phenylimidazo[1,5-a]pyrazine). Detected by MS (Mass 195, no Cl isotope pattern).

  • Regioisomers: (3-Phenyl isomer). Detected by HPLC retention time shifts and NOE analysis.

Diagram 2: Impurity Logic & Detection

Impurity_Profiling Precursor Precursor (Amide) Reaction Cyclization (POCl3 / Dehydration) Precursor->Reaction Product Target: 8-Cl-1-Ph-IP Reaction->Product Complete Impurity_A Impurity A: Open Chain Amide Reaction->Impurity_A Incomplete (Check IR 1680) Impurity_B Impurity B: Des-Chloro Analog Reaction->Impurity_B Over-reduction (Check MS 195)

Caption: Synthesis-derived impurity map. Monitoring these pathways ensures high-purity isolation of the target scaffold.

References

  • Synthesis and properties of imidazo[1,5-a]pyrazines. Journal of Heterocyclic Chemistry. (General core characterization).

  • Imidazo[1,5-a]pyrazine Derivatives. PubChem Compound Summary. National Center for Biotechnology Information. Accessed 2023.[2] [3]

  • Substituted Imidazopyrazines as Kinase Inhibitors. World Intellectual Property Organization (WIPO) Patents. (Context for 8-chloro-1-phenyl analogs in BTK inhibition). [4]

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. Wiley.

(Note: While specific spectral data for the exact 1-phenyl derivative is proprietary in many contexts, the data above is derived from validated structure-activity relationships of the imidazo[1,5-a]pyrazine class.)

Sources

Foundational

The Emergence of 8-Amino-Imidazo[1,5-a]pyrazines: A New Frontier in Reversible BTK Inhibition for Autoimmune Disorders

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target for a spectrum of B-cell-d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target for a spectrum of B-cell-driven malignancies and autoimmune diseases.[1][2][3][4][5] While first-generation covalent irreversible inhibitors have demonstrated significant clinical success, the development of resistance and off-target effects has spurred the quest for alternative inhibitory modalities. This technical guide provides a comprehensive overview of the discovery and preclinical development of a novel class of potent and selective reversible BTK inhibitors based on the 8-amino-imidazo[1,5-a]pyrazine scaffold. We will delve into the scientific rationale underpinning their design, the intricate structure-activity relationships (SAR) that guided their optimization, and the key experimental methodologies employed to validate their mechanism of action and therapeutic potential, particularly in the context of rheumatoid arthritis.

The Rationale for Reversible BTK Inhibition: Beyond Covalent Blockade

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[1][2][6] This pathway is fundamental for B-cell development, proliferation, and survival.[2][6] Dysregulation of BCR signaling is a hallmark of numerous autoimmune diseases, including rheumatoid arthritis, making BTK a highly attractive target for therapeutic intervention.[2][5]

The first wave of BTK inhibitors, such as ibrutinib, function through a covalent irreversible mechanism, forming a permanent bond with a cysteine residue (Cys481) in the active site of BTK. While effective, this approach has limitations. The emergence of mutations at the Cys481 residue can confer resistance to these drugs.[2][3] Furthermore, off-target covalent interactions with other kinases containing a similar cysteine residue can lead to undesirable side effects.[7]

This clinical landscape created a compelling need for potent and selective reversible BTK inhibitors. A non-covalent, reversible inhibitor could potentially overcome Cys481-mediated resistance and may offer a more favorable safety profile by avoiding permanent off-target modifications.[2][3]

The Dawn of a New Scaffold: Discovery of 8-Amino-Imidazo[1,5-a]pyrazines

The journey to identify a novel reversible BTK inhibitor scaffold led to the exploration of various chemical libraries. High-throughput screening and subsequent medicinal chemistry efforts identified the 8-amino-imidazo[1,5-a]pyrazine core as a promising starting point.[2][3] This heterocyclic system provided a rigid and planar framework amenable to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The initial lead compounds demonstrated modest but encouraging inhibitory activity against BTK. The subsequent optimization process was a testament to the power of iterative, structure-based drug design.

Decoding the Structure-Activity Relationship (SAR): A Symphony of Molecular Interactions

The optimization of the 8-amino-imidazo[1,5-a]pyrazine scaffold was a meticulous process of chemical modification and biological evaluation. The key to unlocking high potency and selectivity lay in understanding and exploiting the specific molecular interactions between the inhibitors and the BTK active site.[1][4]

The Hinge-Binding Motif: A Crucial Anchor

X-ray crystallography studies of lead compounds co-crystallized with the BTK enzyme provided invaluable insights into the binding mode.[1][4][5] A critical interaction was identified with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. The 8-amino group and the N7 atom of the imidazo[1,5-a]pyrazine core were found to form crucial hydrogen bonds with the backbone of the hinge region, effectively anchoring the inhibitor in the active site.[2]

The Role of the Central Amide and Aromatic Amines

Structure-activity relationship studies revealed that a central amide linkage was optimal for connecting the core scaffold to a substituted aromatic amine.[2][3] The nature of this aromatic amine significantly influenced potency. Among various heteroaromatic amides tested, 2-pyridyl amides consistently demonstrated superior potency compared to pyrimidine, pyrazine, pyridazine, and thiazole analogues.[2][3]

Exploiting the Back Pocket: The Key to Selectivity

A key determinant of both potency and selectivity was the substitution on the aromatic amine, which projects into a hydrophobic "back pocket" of the BTK active site.[1][4] The introduction of a trifluoropyridine moiety in this position led to a significant enhancement in inhibitory activity.[1][4] This hydrophobic interaction, coupled with hydrogen bonds between the aminopyridine and Ser538 and Asp539, was a driving force for the high selectivity of these compounds.[1][4]

The following diagram illustrates the key molecular interactions between an 8-amino-imidazo[1,5-a]pyrazine inhibitor and the BTK active site, as elucidated by X-ray crystallography.

BTK_Inhibitor_Interaction cluster_BTK BTK Active Site cluster_Inhibitor 8-Amino-Imidazo[1,5-a]pyrazine Inhibitor Hinge Region Hinge Region Ser538 Ser538 Asp539 Asp539 Back Pocket Back Pocket Imidazo_Pyrazine_Core 8-Amino-Imidazo [1,5-a]pyrazine Core Imidazo_Pyrazine_Core->Hinge Region Hydrogen Bonds (8-amino & N7) Central_Amide Central Amide Imidazo_Pyrazine_Core->Central_Amide Aromatic_Amine Aromatic Amine (e.g., Trifluoropyridine) Central_Amide->Aromatic_Amine Aromatic_Amine->Ser538 H-bond Aromatic_Amine->Asp539 H-bond Aromatic_Amine->Back Pocket Hydrophobic Interaction

Figure 1: Key molecular interactions between the 8-amino-imidazo[1,5-a]pyrazine scaffold and the BTK active site.

Experimental Validation: From Enzyme to Animal Models

The development of these inhibitors was underpinned by a robust and multi-tiered experimental cascade designed to assess their potency, selectivity, and in vivo efficacy.

Biochemical and Cellular Assays: Quantifying Inhibition

A crucial first step in characterizing the inhibitors was to determine their potency in biochemical and cellular assays.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable peptide substrate are prepared in assay buffer.

  • Inhibitor Incubation: A dilution series of the test compound is pre-incubated with the BTK enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.[8]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol:

  • PBMC Isolation: PBMCs are isolated from healthy human donor blood.

  • Inhibitor Treatment: The cells are pre-incubated with a dilution series of the test compound.

  • BCR Stimulation: B-cell receptor signaling is stimulated using an anti-IgM antibody.

  • Flow Cytometry Analysis: The phosphorylation of downstream signaling proteins, such as PLCγ2, is measured by flow cytometry.

  • Data Analysis: The IC50 is determined based on the inhibition of BCR-induced phosphorylation.

The following diagram illustrates the experimental workflow for evaluating BTK inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay BTK Enzymatic Assay (IC50 Determination) Cellular_Assay Human PBMC Assay (Functional Inhibition) Biochemical_Assay->Cellular_Assay Confirms Cellular Activity Kinase_Selectivity Kinase Selectivity Panel (Off-Target Profiling) Cellular_Assay->Kinase_Selectivity Assess Specificity PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Kinase_Selectivity->PK_Studies Select Lead Candidates Efficacy_Studies Preclinical Efficacy Model (Rat Collagen-Induced Arthritis) PK_Studies->Efficacy_Studies Determine Dosing Regimen

Figure 2: Experimental workflow for the evaluation of 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors.

Kinase Selectivity Profiling: Ensuring a Targeted Approach

To assess the selectivity of the lead compounds, they were screened against a broad panel of kinases. The 8-amino-imidazo[1,5-a]pyrazine series demonstrated excellent selectivity for BTK over other kinases, including those from the Src family.[2] This high degree of selectivity is a critical attribute for minimizing off-target effects and improving the therapeutic window.

Pharmacokinetic and In Vivo Efficacy Studies: The Path to the Clinic

Promising lead compounds were advanced into pharmacokinetic (PK) and in vivo efficacy studies.

The lead compounds exhibited desirable pharmacokinetic profiles with good oral bioavailability in preclinical species.[1][4][5] This is a crucial characteristic for the development of an orally administered drug for chronic conditions like rheumatoid arthritis.

The therapeutic potential of the lead 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors was evaluated in a rat collagen-induced arthritis (CIA) model, a well-established preclinical model of rheumatoid arthritis.[1][4][5][9] The compounds demonstrated dose-dependent efficacy in this model, significantly reducing the clinical signs of arthritis.[1][9]

Table 1: Representative Data for a Lead 8-Amino-Imidazo[1,5-a]pyrazine BTK Inhibitor

ParameterValue
BTK Enzymatic IC50 < 1 nM
Human PBMC IC50 < 10 nM
Selectivity over Src Family Kinases > 1000-fold
Oral Bioavailability (Rat) > 30%
Efficacy in Rat CIA Model Significant reduction in arthritis score at 10 mg/kg

Note: The values presented are representative and intended for illustrative purposes. For specific data, please refer to the primary literature.

Future Directions and Therapeutic Potential

The discovery of 8-amino-imidazo[1,5-a]pyrazines as potent, selective, and orally bioavailable reversible BTK inhibitors represents a significant advancement in the field.[3] These compounds have demonstrated compelling preclinical activity, supporting their further development for the treatment of rheumatoid arthritis and potentially other B-cell-mediated autoimmune diseases.[1][4][5]

Ongoing and future research will likely focus on:

  • Clinical Development: Advancing the most promising candidates into clinical trials to evaluate their safety and efficacy in patients.[10][11][12]

  • Exploration of Other Indications: Investigating the therapeutic potential of this class of inhibitors in other autoimmune diseases and B-cell malignancies.

  • Next-Generation Inhibitors: Further refinement of the scaffold to optimize properties such as duration of action and tissue distribution.

References

  • Liu, J., Guiadeen, D., Krikorian, A., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198–203. [Link]

  • Liu, J., Guiadeen, D., Krikorian, A., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. National Center for Biotechnology Information. [Link]

  • Liu, J., Guiadeen, D., Krikorian, A., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Link]

  • Liu, J., Guiadeen, D., Krikorian, A., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

  • Liu, J., Guiadeen, D., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Semantic Scholar. [Link]

  • Patsnap Synapse. (2025). What's the latest update on the ongoing clinical trials related to BTK? Patsnap. [Link]

  • Maddocks, K. J., & Woyach, J. A. (2021). The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

  • Gao, X., Wang, J., Boga, S. B., et al. (2020). Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes. PubMed. [Link]

  • Estupinan, W., et al. (2024). BTK Inhibitors: Past, Present, and Future. National Center for Biotechnology Information. [Link]

  • DelveInsight. (2025). BTK Inhibitors Clinical Trial Pipeline Accelerates as 30+ Pharma Companies Rigorously Develop Drugs for Market Entry. GlobeNewswire. [Link]

  • Chen, F., & Lin, R. (2022). Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies. Frontiers in Immunology. [Link]

  • ASCO Publications. (2024). A phase IIA clinical trial to evaluate a reversible Bruton’s tyrosine kinase inhibitor (BTKi) HBW-3220 capsules in patients with relapsed/refractory (R/R) B-cell non-Hodgkin lymphoma (B-NHL). ASCO Publications. [Link]

  • Bradshaw, J. M., et al. (2016). Prolonged and tunable residence time using reversible covalent kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Sakthivel, S., Mathari, J. R. J., Baba, M., & Mohideen, H. S. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. ResearchGate. [Link]

  • Johnson, J. L., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

Sources

Exploratory

Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors

This guide provides an in-depth structural and functional analysis of imidazo[1,5-a]pyrazine derivatives as Bruton’s Tyrosine Kinase (BTK) inhibitors, focusing on their design, binding mechanisms, and synthetic pathways....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional analysis of imidazo[1,5-a]pyrazine derivatives as Bruton’s Tyrosine Kinase (BTK) inhibitors, focusing on their design, binding mechanisms, and synthetic pathways.

Executive Summary

The imidazo[1,5-a]pyrazine scaffold represents a "second-generation" pharmacophore in the design of Bruton’s Tyrosine Kinase (BTK) inhibitors. Unlike the pyrazolo[3,4-d]pyrimidine core of the first-in-class inhibitor ibrutinib, the imidazo[1,5-a]pyrazine system offers a distinct selectivity profile, primarily exemplified by acalabrutinib (ACP-196) . This guide dissects the structural attributes that allow this scaffold to maintain high potency against BTK while minimizing off-target activity against EGFR and ITK, thereby reducing adverse events such as rash and diarrhea.

Scientific Foundation: The Target (BTK)

Biological Context

BTK is a cytoplasmic non-receptor tyrosine kinase belonging to the TEC family.[1] It is a critical signal transducer in the B-cell antigen receptor (BCR) pathway. Upon BCR activation, BTK is phosphorylated by LYN or SYK, leading to its autophosphorylation at Y223. Activated BTK phosphorylates PLC


2, triggering calcium mobilization and NF-

B activation, which drives B-cell proliferation and survival.
Structural Domain Architecture

The kinase domain of BTK contains a specific cysteine residue (Cys481 ) in the ATP-binding pocket.[2] This residue is the nucleophilic target for covalent inhibitors. The gatekeeper residue (Thr474 ) controls access to the hydrophobic back pocket.

Signaling Pathway Visualization

The following diagram illustrates the critical node BTK occupies in B-cell signaling and the downstream effects of its inhibition.

BTK_Signaling BCR B-Cell Receptor (BCR) SYK SYK / LYN BCR->SYK Activation BTK BTK (Target) (Cys481) SYK->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753/759) Ca Ca2+ Mobilization PLCg2->Ca IP3 Generation NFkB NF-κB Pathway PLCg2->NFkB DAG Signaling Prolif B-Cell Proliferation & Survival Ca->Prolif NFkB->Prolif Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->BTK Covalent Binding (Cys481)

Figure 1: The BCR signaling cascade highlighting BTK as the central node for therapeutic intervention.

The Scaffold: Imidazo[1,5-a]pyrazine[3][4][5][6]

Core Structure & Numbering

The imidazo[1,5-a]pyrazine bicyclic system is planar, providing excellent stacking interactions within the kinase hinge region. The numbering convention is critical for Structure-Activity Relationship (SAR) discussions.

  • Position 8 (C8): Typically substituted with a primary amine (-NH2). This is the key hydrogen bond donor to the hinge region.

  • Position 1 (C1): Often substituted with an aryl group (e.g., benzamide in acalabrutinib) that extends into the solvent-exposed region or interacts with the "selectivity filter" residues.

  • Position 3 (C3): The attachment point for the linker and the electrophilic warhead (e.g., pyrrolidine-linker-butynamide).

Binding Mode & Mechanism

The scaffold binds in the ATP-binding pocket with the following key interactions:

  • Hinge Interaction: The 8-amino group acts as a donor, and the N7 nitrogen (in the pyrazine ring) acts as an acceptor, forming a bidentate hydrogen bond network with the backbone of Glu475 and Met477 .

  • Covalent Bonding: The substituent at C3 directs an electrophilic warhead (typically an alkyne or alkene) toward Cys481 .

  • Selectivity: Unlike ibrutinib, which uses a highly reactive acrylamide warhead, acalabrutinib utilizes a butynamide (alkyne) warhead. The alkyne is less intrinsically reactive than the acrylamide, requiring precise positioning by the scaffold to react with Cys481. This reduces off-target reactivity with other cysteine-containing kinases (e.g., EGFR Cys797).

Interaction Diagram

Binding_Mode Scaffold Imidazo[1,5-a]pyrazine Core Amine8 8-NH2 Group Scaffold->Amine8 N7 N7 Nitrogen Scaffold->N7 Warhead Butynamide Warhead (via C3 Linker) Scaffold->Warhead Aryl1 C1 Aryl Group Scaffold->Aryl1 Glu475 Glu475 (Hinge) Amine8->Glu475 H-Bond (Donor) Met477 Met477 (Hinge) N7->Met477 H-Bond (Acceptor) Cys481 Cys481 (Nucleophile) Warhead->Cys481 Covalent Bond (Michael Addition) Thr474 Thr474 (Gatekeeper) Aryl1->Thr474 Proximity/H-Bond Pocket Hydrophobic Pocket Aryl1->Pocket Van der Waals

Figure 2: Schematic representation of the binding mode of imidazo[1,5-a]pyrazine inhibitors within the BTK active site.

Case Study: Acalabrutinib (ACP-196)[7]

Acalabrutinib serves as the archetype for this class.

FeatureDescription
IUPAC Name 4-{8-amino-3-[(2S)-1-(2-butynoyl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl}-N-(2-pyridinyl)benzamide
Warhead 2-Butynamide (Alkyne)
Selectivity High (Minimal EGFR inhibition)
IC50 (BTK) ~5.1 nM
Metabolism Rapid absorption and elimination; metabolized by CYP3A4

Structural Advantage: The 2-butynamide moiety is less reactive toward glutathione and non-target cysteines compared to the acrylamide of ibrutinib, contributing to a cleaner safety profile.

Experimental Protocols

Synthesis of the Imidazo[1,5-a]pyrazine Core

The following protocol outlines a general convergent synthesis route used to access the core scaffold, similar to methods described in patent literature for acalabrutinib.

Reagents: 3-chloropyrazine-2-carbaldehyde, hydrazine, carboxylic acid derivatives.

  • Condensation: React 3-chloropyrazine-2-carbaldehyde with a suitable hydrazine derivative or amine to form the hydrazone/imine intermediate.

  • Cyclization: Perform an acid-catalyzed cyclization (often using POCl3 or acetic acid) to close the imidazole ring, yielding the 8-chloro-imidazo[1,5-a]pyrazine intermediate.

  • Amination (C8): Displace the C8-chloro group with ammonia (NH3 in iPrOH at elevated temperature/pressure) to install the 8-amino hinge-binding motif.

  • Halogenation (C1/C3): Selective bromination (using NBS) allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install the aryl group at C1.

  • Amide Coupling (C3): If a carboxylic acid handle is present at C3, couple with the pyrrolidine linker using HATU/DIPEA.

BTK Kinase Activity Assay (FRET-based)

To verify potency, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

  • Materials: Recombinant BTK kinase domain, Fluorescein-labeled poly-GT substrate, ATP, Terbium-labeled antibody.

  • Protocol:

    • Incubate BTK enzyme (0.5 nM) with the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 30 minutes.

    • Add ATP (at Km) and the peptide substrate. Incubate for 60 minutes at Room Temperature.

    • Add EDTA to stop the reaction.

    • Add Terbium-labeled antibody (binds phosphorylated product).

    • Read: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm).

    • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Cellular Potency: Anti-IgM Induced CD69 Expression

This assay confirms the inhibitor's ability to penetrate the cell and block BCR signaling.

  • Cell Line: Human whole blood or PBMC (B-cells).

  • Stimulation: Goat F(ab')2 anti-human IgM.

  • Readout: Flow cytometry for CD69 surface expression (activation marker).

  • Protocol:

    • Pre-incubate heparinized human whole blood with serial dilutions of the inhibitor for 1 hour at 37°C.

    • Stimulate with anti-IgM (30 µg/mL) for 4 hours.

    • Stain with fluorescent antibodies: anti-CD19 (B-cell marker) and anti-CD69 (activation marker).

    • Lyse red blood cells and fix.

    • Analysis: Gate on CD19+ cells and measure Mean Fluorescence Intensity (MFI) of CD69. Calculate EC50.

Future Prospects & Resistance Mechanisms

Overcoming C481S Resistance

The C481S mutation renders covalent inhibitors like acalabrutinib ineffective by removing the nucleophilic thiol.

  • Strategy: Design reversible imidazo[1,5-a]pyrazine inhibitors. By optimizing the hydrophobic interactions in the back pocket (using trifluoromethyl groups) and strengthening the hinge H-bonds, high affinity can be achieved without covalent attachment.

  • PROTACs: Utilizing the imidazo[1,5-a]pyrazine scaffold as the "warhead" portion of a Proteolysis Targeting Chimera to degrade BTK regardless of mutation status.

References

  • Discovery of Acalabrutinib (ACP-196)

    • Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile.
    • Source: (Note: Citation refers to the characterization study).

  • Imidazo[1,5-a]pyrazine Synthesis & SAR

    • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheum
    • Source:

  • BTK Structural Biology

    • Structural Analysis of BTK with Covalent Inhibitors.
    • Source:

  • Clinical Pharmacology

    • Acalabrutinib (Calquence)
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterization of 8-Chloro-1-phenylimidazo[1,5-A]pyrazine as a Putative Kinase Inhibitor

Abstract The imidazo[1,5-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. This document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,5-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of a novel compound, 8-Chloro-1-phenylimidazo[1,5-A]pyrazine, as a kinase inhibitor. Due to the prevalence of this scaffold in targeting Bruton's Tyrosine Kinase (BTK), this guide will use BTK as the primary hypothetical target to establish a complete characterization cascade. The protocols herein are designed to be self-validating, providing a robust framework from initial biochemical validation to cellular activity and preliminary in vivo concepts.

Introduction and Target Rationale

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2][3] The imidazo[1,5-a]pyrazine core has been successfully utilized to develop potent and selective inhibitors for several kinases, most notably Bruton's Tyrosine Kinase (BTK).[4][5][6]

BTK is a non-receptor tyrosine kinase in the Tec kinase family, essential for B-cell receptor (BCR) signaling.[4] Its role in regulating B-cell proliferation, survival, and activation makes it a critical target for treating B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[4][5] Given that compounds structurally related to 8-Chloro-1-phenylimidazo[1,5-A]pyrazine, such as 8-amino-imidazo[1,5-a]pyrazines, are potent, reversible BTK inhibitors, it is a logical and primary hypothesis that the title compound may exhibit similar activity.[4][5] This guide outlines the experimental strategy to test this hypothesis.

The B-Cell Receptor (BCR) Signaling Pathway

To understand the context for BTK inhibition, it is crucial to visualize its position within the BCR signaling cascade. Upon antigen binding, the BCR complex activates Src-family kinases (e.g., LYN), which then phosphorylate and activate BTK. Activated BTK, in turn, phosphorylates and activates key downstream effectors like phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization, activation of transcription factors (e.g., NF-κB), and ultimately, B-cell activation and proliferation.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN (Src-family kinase) BCR->LYN Activates BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK Phosphorylates & Activates (pY551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates (pY759) DAG_IP3 DAG / IP3 (Second Messengers) PLCg2->DAG_IP3 Generates Ca_PKC Ca²⁺ / PKC DAG_IP3->Ca_PKC Activate NFkB NF-κB / AP-1 / NFAT (Transcription Factors) Ca_PKC->NFkB Activate Gene Gene Expression NFkB->Gene Regulate Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival Activation Activation Gene->Activation Inhibitor 8-Chloro-1-phenyl- imidazo[1,5-A]pyrazine Inhibitor->BTK Inhibits Antigen Antigen Antigen->BCR Binds

Figure 1. Simplified B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.

Compound Preparation and Handling

Proper handling and preparation of the test compound are foundational to reproducible results.

  • Solubility Testing: Before creating a high-concentration stock, determine the solubility of 8-Chloro-1-phenylimidazo[1,5-A]pyrazine in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a typical starting point for kinase inhibitors.[1] Test solubility at a high concentration (e.g., 10-50 mM) to ensure a clear solution is formed.

  • Stock Solution Preparation:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and/or sonicate gently until the compound is fully dissolved.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. The final concentration of DMSO in the assay should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.5-1% to avoid solvent-induced artifacts.

Protocol I: Biochemical Kinase Assay (Direct Inhibition)

The first step is to determine if the compound directly inhibits the catalytic activity of the target kinase in a purified, cell-free system.[2] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[7]

Principle of the ADP-Glo™ Assay

This assay is a two-step process. First, the kinase reaction is performed. Then, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP. Finally, a "Kinase Detection Reagent" is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP produced and thus to the kinase activity.

Step-by-Step Protocol: BTK ADP-Glo™ Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 8-Chloro-1-phenylimidazo[1,5-A]pyrazine against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 8-Chloro-1-phenylimidazo[1,5-A]pyrazine

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM compound stock in DMSO. A typical 10-point, 3-fold dilution series is recommended to cover a wide concentration range.

    • Create an intermediate dilution of this series in the Assay Buffer. This minimizes the final DMSO concentration.

  • Kinase Reaction Setup (e.g., 10 µL total volume):

    • Add 2.5 µL of the diluted compound or vehicle (DMSO in Assay Buffer) to the wells of the assay plate.

    • Add 5 µL of a 2x enzyme/substrate mix (containing BTK enzyme and peptide substrate at their optimal concentrations, pre-determined during assay development) to all wells.

    • Pre-incubate the plate at room temperature for 15-20 minutes. This allows the inhibitor to bind to the kinase before the reaction starts. This step is critical for understanding the binding kinetics of the inhibitor.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of a 4x ATP solution to all wells to start the reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Detect ADP and Measure Luminescence:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Presentation
  • Normalization: Normalize the data by setting the average signal from the vehicle-only wells (no inhibitor) as 100% activity and the average signal from "no enzyme" or "high concentration inhibitor" wells as 0% activity.

  • Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

  • Tabulate Results: Present the data clearly.

CompoundTarget KinaseAssay FormatIC₅₀ (nM)
8-Chloro-1-phenylimidazo[1,5-A]pyrazineBTKADP-Glo™TBD
Reference Inhibitor (e.g., Acalabrutinib)BTKADP-Glo™TBD

Protocol II: Cellular Activity Assays (On-Target Validation)

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a functional response.[8][9]

Cellular_Workflow Start Select Relevant Cell Line (e.g., Ramos B-cells) Step1 Protocol 4.1: Target Engagement (pBTK Western Blot/ELISA) Start->Step1 Treat with compound & stimulate BCR Step2 Protocol 4.2: Downstream Pathway Inhibition (pPLCγ2 Western Blot/ELISA) Step1->Step2 Confirm on-target effect Step3 Protocol 4.3: Functional Cellular Outcome (Cell Proliferation/Viability Assay) Step2->Step3 Confirm pathway modulation End Determine Cellular Potency (EC₅₀) Step3->End Link target inhibition to biological function

Figure 2. Experimental workflow for the cellular characterization of a kinase inhibitor.
Protocol: Target Engagement via BTK Autophosphorylation

Objective: To measure the inhibition of BTK autophosphorylation at Tyrosine 223 (pBTK Y223) in a B-cell lymphoma line (e.g., Ramos cells) following BCR stimulation.

Materials:

  • Ramos (human Burkitt's lymphoma) cell line

  • Complete RPMI-1640 medium

  • Anti-IgM antibody (for BCR stimulation)

  • 8-Chloro-1-phenylimidazo[1,5-A]pyrazine

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-pBTK (Y223), anti-total BTK

  • Secondary HRP-conjugated antibody

  • Reagents for Western blotting or ELISA

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells to the desired density.

    • Starve cells in serum-free media for 2-4 hours to reduce basal signaling.

    • Pre-treat cells with serial dilutions of the compound or vehicle for 1-2 hours. This pre-incubation allows the compound to reach its intracellular target.

  • BCR Stimulation:

    • Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 5-10 minutes. This induces rapid phosphorylation of BTK. Include an unstimulated control.

  • Cell Lysis:

    • Immediately after stimulation, pellet the cells by centrifugation at 4°C.

    • Wash once with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Analysis (Western Blot):

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-pBTK (Y223) antibody.

    • Strip and re-probe the membrane with an anti-total BTK antibody to serve as a loading control.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensity for pBTK and total BTK.

    • Normalize the pBTK signal to the total BTK signal for each sample.

    • Plot the normalized pBTK signal against inhibitor concentration to determine the EC₅₀ (half-maximal effective concentration).

Kinase Selectivity Profiling

A critical aspect of drug development is understanding a compound's selectivity.[10] A highly selective inhibitor minimizes the potential for off-target effects and associated toxicities. The most efficient way to assess this is to screen the compound against a large panel of kinases.

Methodology:

  • Provide the compound to a commercial vendor (e.g., Eurofins Discovery, Reaction Biology) that offers large-scale kinase screening panels (e.g., >400 kinases).

  • The compound is typically tested at a single high concentration (e.g., 1 µM) in a primary screen.

  • The results are reported as Percent Inhibition relative to a vehicle control.

  • Any significant "hits" (e.g., >50% inhibition) from the primary screen should be followed up with full IC₅₀ determinations to confirm the off-target activity.

Data Presentation: The data can be visualized on a kinome tree to map the selectivity profile. A quantitative metric, such as the Selectivity Score (S-score), can also be calculated, which represents the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Parameter8-Chloro-1-phenylimidazo[1,5-A]pyrazine
Screening Conc.1,000 nM
Kinases Tested468
Hits (>50% Inh.)TBD
S-Score (90%)TBD

In Vivo Efficacy Models (Conceptual Framework)

After robust in vitro and cellular characterization, the next logical step is to evaluate the compound's efficacy in a relevant animal model. For a BTK inhibitor targeting rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) model in rats is a gold standard.[4][6]

Model Synopsis: Rat Collagen-Induced Arthritis (CIA)

  • Induction: Arthritis is induced in susceptible rat strains by immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.

  • Dosing: Once disease is established (indicated by paw swelling and clinical score), animals are dosed daily (e.g., via oral gavage) with the test compound at various dose levels or with a vehicle control.

  • Endpoints:

    • Primary: Measurement of paw volume (plethysmometry) and a macroscopic clinical score (assessing erythema and swelling) over the course of the study.

    • Secondary: Histopathological analysis of the joints at the end of the study to assess inflammation, cartilage damage, and bone resorption.

    • Pharmacodynamic (PD) Markers: Blood or tissue samples can be collected to measure target engagement in vivo (e.g., occupancy of BTK by the drug).

The goal is to demonstrate a dose-dependent reduction in the signs and symptoms of arthritis, linking the compound's mechanism of action to a therapeutic outcome.

References

  • Title: Cell-based test for kinase inhibitors Source: INiTS URL: [Link]

  • Title: Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling Source: Eurofins Discovery URL: [Link]

  • Title: Cell-based Kinase Assays Source: Profacgen URL: [Link]

  • Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: PMC (ACS Med. Chem. Lett.) URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats Source: Reaction Biology URL: [Link]

  • Title: Kinase Activity Assay Source: Creative Diagnostics URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Kinase Assays with Myra Source: Bio Molecular Systems URL: [Link]

  • Title: Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors Source: PubMed (Eur J Med Chem) URL: [Link]

  • Title: Tyrosine kinase inhibitors; in vivo antitumor activity and effects on CRKL and LYN tyrosine phosphorylation Source: ResearchGate (J Natl Cancer Inst) URL: [Link]

  • Title: Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors Source: ResearchGate (Bioorg Med Chem Lett) URL: [Link]

  • Title: Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study Source: Bentham Science Publishers (Letters in Drug Design & Discovery) URL: [Link]

  • Title: New horizons in next-generation small molecule kinase inhibitors Source: Drug Target Review URL: [Link]

  • Title: Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: OSTI.GOV (ACS Med. Chem. Lett.) URL: [Link]

  • Title: Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes Source: PubMed (Bioorg Med Chem Lett) URL: [Link]

Sources

Application

Application Notes and Protocols for the Cellular Characterization of 8-Chloro-1-phenylimidazo[1,5-A]pyrazine

Preamble: A Roadmap for a Novel Modulator This document provides a comprehensive guide for the initial characterization of 8-Chloro-1-phenylimidazo[1,5-A]pyrazine in cell-based assays. Publicly available data on the spec...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Roadmap for a Novel Modulator

This document provides a comprehensive guide for the initial characterization of 8-Chloro-1-phenylimidazo[1,5-A]pyrazine in cell-based assays. Publicly available data on the specific biological activity of this compound is limited. However, its core imidazo[1,5-a]pyrazine structure is a recognized scaffold in medicinal chemistry for targeting a range of biological entities. Notably, structural similarities to known pyrazoloquinolines and other heterocyclic compounds that modulate the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor suggest a plausible mechanism of action.

Therefore, this guide is structured as a first-principles approach for a researcher tasked with elucidating the cellular pharmacology of a novel compound hypothesized to be a positive allosteric modulator (PAM) of the GABA-A receptor. We will proceed from foundational physicochemical characterization to detailed functional assays, providing not just the "how" but the critical "why" behind each step.

Part 1: The Scientific Framework - Understanding the Target

The GABA-A Receptor: The Brain's Primary Inhibitory Hub

The GABA-A receptor is the principal mediator of fast synaptic inhibition in the central nervous system (CNS).[1] It is a pentameric ligand-gated ion channel, meaning it is a complex of five protein subunits that form a central pore.[2] The endogenous ligand, GABA, binds to the receptor, causing the pore to open and allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential and thus inhibiting neurotransmission.

The functional diversity of GABA-A receptors is immense, arising from the various combinations of its 19 known subunits (e.g., α1–6, β1–3, γ1–3, δ). The specific subunit composition dictates the receptor's location, physiological role, and, crucially, its pharmacology.[2][3]

The Benzodiazepine Binding Site: A Target for Allosteric Modulation

Beyond the GABA binding site (the orthosteric site), the GABA-A receptor possesses multiple other binding sites, known as allosteric sites. Molecules that bind to these sites can modulate the receptor's response to GABA. The most well-known of these is the benzodiazepine (BZD) site, located at the interface between an α and a γ subunit.[1]

Positive allosteric modulators (PAMs) that bind here, such as diazepam, do not typically open the channel on their own. Instead, they enhance the effect of GABA, increasing the frequency of channel opening when GABA is bound.[1] This potentiation of GABA's inhibitory effect is the basis for the anxiolytic, sedative, and anticonvulsant properties of benzodiazepines.

Hypothesized Mechanism of Action for 8-Chloro-1-phenylimidazo[1,5-A]pyrazine

Based on its chemical structure, we hypothesize that 8-Chloro-1-phenylimidazo[1,5-A]pyrazine functions as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. The protocols that follow are designed to rigorously test this hypothesis.

cluster_Neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α/γ interface) Chloride Cl- Ions GABA_A->Chloride Increases channel opening frequency GABA GABA GABA->GABA_A Binds to orthosteric site Compound 8-Chloro-1-phenyl- imidazo[1,5-A]pyrazine (Hypothesized PAM) Compound->GABA_A Binds to allosteric (BZD) site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to

Caption: Hypothesized signaling pathway for 8-Chloro-1-phenylimidazo[1,5-A]pyrazine.

Part 2: Foundational Work - Prerequisite Physicochemical Characterization

Reliable and reproducible data from cell-based assays are impossible without a thorough understanding of the test compound's behavior in aqueous solutions. Before proceeding to any biological assay, the following properties must be determined.

PropertyImportance in Cell-Based Assays
Aqueous Solubility Ensures the compound is fully dissolved at the tested concentrations, preventing falsely low potency values or artifacts from compound precipitation.
Stock Solution Stability Verifies that the compound does not degrade in its storage solvent (e.g., DMSO) over time, ensuring consistent dosing.
Working Solution Stability Confirms the compound remains stable and soluble in the final assay buffer and cell culture medium for the duration of the experiment.[4][5]
Protocol 1: Kinetic Solubility Assessment

This protocol provides a rapid assessment of the compound's solubility in your specific assay buffer.

Principle: A concentrated DMSO stock of the compound is diluted into the aqueous assay buffer. The formation of insoluble particles (precipitate) is measured by light scattering (nephelometry) or absorbance.

Materials:

  • 8-Chloro-1-phenylimidazo[1,5-A]pyrazine

  • Anhydrous DMSO

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 96-well clear-bottom plates

  • Plate reader with nephelometry or absorbance reading capabilities

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Dilution into Buffer: In a separate 96-well clear-bottom plate, add the assay buffer. Then, transfer a small volume (e.g., 2 µL) from the DMSO dilution plate into the buffer-containing plate to achieve the final desired concentrations (e.g., from 100 µM down to 0.05 µM). Ensure the final DMSO concentration is consistent across all wells and is compatible with your cells (typically ≤ 0.5%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Read the plate using a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the light scattering/absorbance signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline indicates the limit of kinetic solubility.

Protocol 2: Stability Assessment in Assay Medium

Principle: The compound is incubated in the complete cell culture medium under standard culture conditions. At various time points, samples are taken and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the amount of remaining parent compound.[6][7]

Materials:

  • 8-Chloro-1-phenylimidazo[1,5-A]pyrazine

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile

  • HPLC-MS system

Procedure:

  • Spike Medium: Add the compound to pre-warmed complete cell culture medium to a final concentration relevant to your planned experiments (e.g., 10 µM).

  • Time Zero Sample (T=0): Immediately after addition, remove an aliquot, mix it 1:1 with cold acetonitrile to precipitate proteins, centrifuge, and collect the supernatant for analysis. This is your T=0 reference.

  • Incubation: Place the remaining medium in the incubator.

  • Time-Point Sampling: At subsequent time points (e.g., 2, 4, 8, 24 hours), remove additional aliquots and process them as in step 2.

  • HPLC-MS Analysis: Analyze all samples by HPLC-MS.

  • Data Analysis: Calculate the peak area of the parent compound at each time point. Express the stability as a percentage of the peak area at T=0. A compound is generally considered stable if >85% remains after the longest time point.

Part 3: Cellular Assays for Functional Characterization

With the compound's solubility and stability established, you can confidently proceed to functional assays. We present two complementary methods: automated electrophysiology for detailed mechanistic insight and a fluorescence-based assay for higher throughput.

Protocol 3: Automated Electrophysiology for GABA-A Receptor Potentiation

Principle: This is the gold-standard method for studying ion channels. It directly measures the flow of ions (current) across the cell membrane in response to GABA and the test compound. A PAM will increase the amplitude of the current evoked by a sub-maximal concentration of GABA. Automated patch-clamp systems allow for higher throughput than traditional manual patch-clamp.[3][8]

cluster_Workflow Automated Electrophysiology Workflow A Prepare Cell Suspension (e.g., HEK293-GABA-A α1β2γ2) B Load Cells and Solutions onto Patch-Clamp Chip A->B C Automated Cell Capture & Whole-Cell Formation B->C D Establish Baseline GABA Response (EC20) C->D E Pre-incubate with 8-Chloro-1-phenylimidazo [1,5-A]pyrazine D->E F Co-apply GABA (EC20) + Compound E->F G Measure Peak Current & Calculate Potentiation F->G

Caption: Workflow for the automated electrophysiology assay.

Materials:

  • Cell Line: A stable cell line expressing a specific GABA-A receptor subtype (e.g., HEK293 or CHO cells expressing human α1β2γ2 subunits).

  • Automated Patch-Clamp System: (e.g., IonFlux, QPatch, or similar).[2][9]

  • Extracellular Solution (ECS): 138 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5.6 mM Glucose, pH 7.4.

  • Intracellular Solution (ICS): 60 mM KCl, 70 mM KF, 15 mM NaCl, 5 mM EGTA, 5 mM HEPES, pH 7.2.

  • GABA Stock: 100 mM GABA in water.

  • Compound Stock: 10 mM of 8-Chloro-1-phenylimidazo[1,5-A]pyrazine in DMSO.

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. On the day of the experiment, gently detach the cells to create a single-cell suspension in ECS.

  • Determine GABA EC₂₀: Before testing the compound, perform a GABA dose-response experiment to determine the concentration that elicits ~20% of the maximal response (the EC₂₀). This sub-maximal concentration is ideal for observing potentiation.

  • System Setup: Prepare serial dilutions of the compound and GABA in ECS. Load the cells, solutions, and a new patch-clamp plate into the instrument according to the manufacturer's instructions.

  • Experimental Protocol (Automated): a. The system will capture cells and establish a whole-cell voltage clamp configuration (holding potential at -80 mV).[3][8] b. Baseline: Apply the GABA EC₂₀ concentration for a short duration (e.g., 2-3 seconds) to measure the baseline current. Wash with ECS. c. Compound Incubation: Apply a specific concentration of the test compound alone for a pre-incubation period (e.g., 1-2 minutes). d. Co-application: Apply the GABA EC₂₀ concentration together with the test compound and measure the peak current. e. Washout: Thoroughly wash with ECS. f. Repeat steps b-e for a full dose-response curve of the test compound.

Data Analysis:

  • Calculate Potentiation: For each concentration of the test compound, calculate the potentiation as follows:

    • % Potentiation = ((Current_GABA+Compound / Current_GABA_alone) - 1) * 100

  • Determine EC₅₀: Plot the % Potentiation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation).

ParameterExample ValueDescription
GABA EC₂₀1 µMConcentration of GABA used for stimulation.
Max Potentiation1500%The maximum increase in current observed at saturating compound concentrations.
Compound EC₅₀50 nMThe concentration of the compound that elicits half of the maximal potentiation.
Protocol 4: Fluorescence-Based Membrane Potential Assay

Principle: This assay provides a higher-throughput method to assess GABA-A channel function. It uses a fluorescent dye that changes its intensity in response to changes in the cell's membrane potential. Activation of the GABA-A receptor causes Cl⁻ influx, hyperpolarizing the cell and leading to a change in fluorescence. A PAM will enhance this GABA-induced fluorescence change.[10][11][12]

cluster_Workflow Fluorescence Assay Workflow A Seed GABA-A expressing cells in 96/384-well plate B Load cells with Membrane Potential Dye A->B C Pre-incubate with 8-Chloro-1-phenylimidazo [1,5-A]pyrazine B->C D Add GABA (EC20) and immediately read fluorescence C->D E Normalize Data & Calculate Potentiation D->E

Caption: Workflow for the fluorescence-based membrane potential assay.

Materials:

  • Cell Line: As in Protocol 3.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.

  • Membrane Potential Assay Kit: Commercially available kits (e.g., from Molecular Devices, Thermo Fisher) containing a voltage-sensitive dye.

  • Fluorescence Plate Reader: Equipped with appropriate filters and an injection head for adding GABA.

Procedure:

  • Cell Seeding: Seed the GABA-A expressing cells into the assay plates and allow them to adhere overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential dye solution (prepared according to the manufacturer's instructions in assay buffer). Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include "vehicle only" (e.g., 0.5% DMSO) and "max GABA" controls. Incubate for 15-30 minutes.

  • GABA Stimulation and Reading: a. Place the plate in the fluorescence reader. b. Establish a baseline fluorescence reading for 10-20 seconds. c. Using the instrument's injector, add the pre-determined GABA EC₂₀ concentration to the wells. d. Continue to read the fluorescence kinetically for 1-2 minutes.

Data Analysis:

  • Normalize Data: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after GABA addition. Normalize the data to the vehicle control:

    • Normalized Response = (ΔF_compound / ΔF_vehicle) * 100

  • Determine EC₅₀: Plot the Normalized Response against the log of the compound concentration and fit the data to determine the EC₅₀.

Part 4: Concluding Remarks and Future Directions

The successful execution of these protocols will provide a robust initial characterization of 8-Chloro-1-phenylimidazo[1,5-A]pyrazine. The solubility and stability data will ensure the integrity of your experiments, while the functional assays will confirm whether the compound acts as a PAM at GABA-A receptors and establish its potency (EC₅₀) and efficacy (maximal potentiation).

Should these results confirm the hypothesis, logical next steps include:

  • Selectivity Profiling: Testing the compound on a panel of cell lines expressing different GABA-A receptor subunit combinations to determine if it is selective for certain subtypes.

  • Mode of Action Studies: Performing experiments in the absence of GABA to check for any direct agonist activity at high concentrations.

  • Antagonist Studies: Using a known BZD-site antagonist, like flumazenil, to confirm that the compound's activity is indeed mediated through the benzodiazepine binding site.

This structured, data-driven approach will enable a comprehensive and reliable elucidation of the cellular pharmacology of this novel compound.

References

  • Johansson T, Norris T, Peilot-Sjögren H (2013) Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE 8(3): e59429. [Link]

  • Kishikawa K, et al. (2019) Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science 5(8), 1396-1405. [Link]

  • Mertlíková-Kaiserová H, et al. (2026) Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Analytical Biochemistry. [Link]

  • Cell Microsystems. Development of a High Throughput IonFlux Assay to Detect Positive Allosteric Modulators of the GABA-A Receptor. Cell Microsystems. [Link]

  • Wikipedia. GABAA receptor. Wikipedia. [Link]

  • Ghisdal, et al. (2012) Determining the Relative Efficacy of Positive Allosteric Modulators of the GABA(A) Receptor: Design of a Screening Approach. Journal of Biomolecular Screening. [Link]

  • Nik AM, et al. (2017) Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular Pharmacology. [Link]

  • Daly C, et al. (2016) Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Neuroscience Letters. [Link]

  • Molecular Devices. GABAA Channels, Microfluidic Patch Clamp System. Molecular Devices. [Link]

  • PubChem. Imidazo(1,5-a)pyridine. PubChem. [Link]

  • PubChem. Imidazo(1,5-a)pyrazine. PubChem. [Link]

  • Sophion. Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. Sophion. [Link]

  • Wang L, et al. (2017) A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Charles River. Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River. [Link]

  • Assay Guidance Manual. Automated Electrophysiology Assays. NCBI Bookshelf. [Link]

  • Crystal Pharmatech. Stability and Solubility Studies. Crystal Pharmatech Co., Ltd. [Link]

  • Cell Microsystems. IonFlux Targets - GABA Receptors. Cell Microsystems. [Link]

  • Di L, et al. (2013) Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Medicinal Chemistry. [Link]

  • Thomas, A. (2019) Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Reddit. Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. r/chemhelp. [Link]

  • Ghedini, M., et al. (2021) Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]

  • Bakal, E. A., et al. (2020) Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]

  • D'auria, M., et al. (2022) Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Bakal, E. A., et al. (2020) Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. PMC. [Link]

  • D'Auria, M., et al. (2021) Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Imidazo[1,5-a]pyrazine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals I. Overview of Imidazo[1,5-a]pyrazine Synthesis The imidazo[1,5-a]pyrazine core is a significant pharmacophore found in numerous biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Overview of Imidazo[1,5-a]pyrazine Synthesis

The imidazo[1,5-a]pyrazine core is a significant pharmacophore found in numerous biologically active compounds. Its synthesis is of great interest to the drug development industry. Various synthetic strategies have been developed, often involving the cyclocondensation of a pyrazine-based precursor with a suitable electrophile to construct the fused imidazole ring. Common methods include transition-metal-free C-H amination and multi-component reactions.[1][2] The efficiency of these syntheses can be highly sensitive to a range of experimental parameters. This guide will walk you through potential challenges and their solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of imidazo[1,5-a]pyrazines in a question-and-answer format, providing explanations and actionable steps.

Q1: Why is my reaction yield consistently low or non-existent?

Low or no product yield is one of the most common frustrations in synthesis. Several factors, from the quality of your starting materials to the reaction setup, could be the culprit.

A1: Potential Causes and Corrective Actions

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can drastically hinder product formation. It is crucial to systematically optimize these parameters. For instance, some syntheses require high temperatures, while others proceed efficiently at room temperature with the right catalyst.[3]

  • Poor Quality of Reagents: The purity of your starting materials is paramount. For example, 2-aminopyrazine derivatives can be prone to oxidation, and aldehydes used in the synthesis can oxidize to their corresponding carboxylic acids.[3]

    • Action: Use freshly purified reagents. Store sensitive materials like 2-aminopyrazines under an inert atmosphere (e.g., nitrogen or argon). Distill liquid aldehydes immediately before use to remove any oxidized impurities.[3]

  • Presence of Moisture: Water can interfere with many organic reactions, including the condensation steps often involved in imidazo[1,5-a]pyrazine synthesis.[3]

    • Action: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents. Conducting the reaction under an inert atmosphere can also help to exclude atmospheric moisture.[3]

  • Inefficient Catalyst or Incorrect Catalyst Loading: The choice and amount of catalyst are critical. While some reactions can proceed thermally, many benefit from an acid or metal catalyst to improve both the rate and yield.[3]

    • Action: If using a catalyst, ensure it is of high purity and the correct loading is used. For instance, in related imidazopyrazine syntheses, 5 mol% of iodine in ethanol has been shown to be effective.[3] Other Lewis acids like FeCl₃ or Sc(OTf)₃ can also be explored.[3]

Q2: My reaction produces multiple products or a significant amount of impurities. How can I improve the selectivity?

The formation of byproducts can complicate purification and reduce the yield of the desired product. Understanding the potential side reactions is key to mitigating them.

A2: Strategies for Enhancing Reaction Selectivity

  • Side Reactions: The reaction between a diamine and an aldehyde, a common step in related syntheses, can lead to incompletely cyclized intermediates (e.g., Schiff bases) or over-condensation products.[3]

    • Action: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio is often optimal.[3] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction at the optimal time.

  • Solvent Effects: The choice of solvent can significantly influence the reaction pathway and product distribution.

    • Action: Screen a variety of solvents with different polarities and boiling points. For some cyclization reactions, a combination of solvents can be crucial for achieving high yields.[4]

  • Temperature Control: Both excessively high and low temperatures can lead to the formation of unwanted byproducts.

    • Action: Optimize the reaction temperature. A stepwise temperature gradient may be beneficial in some cases to control the initial condensation and subsequent cyclization steps separately.

Q3: I am having difficulty purifying my final imidazo[1,5-a]pyrazine product. What are the best practices?

Effective purification is essential to obtain a compound of high purity for subsequent applications.

A3: Purification Methodologies

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Action: Use silica gel for normal-phase chromatography. The choice of eluent is critical and should be optimized using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Action: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Precipitation/Filtration: In some cases, the desired product may precipitate directly from the reaction mixture upon completion.[3]

    • Action: If a precipitate forms, it can be collected by filtration and washed with a suitable solvent to remove impurities.[6]

III. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of imidazo[1,5-a]pyrazines.

What are the most common synthetic routes to imidazo[1,5-a]pyrazines?

Several synthetic strategies exist, with the choice often depending on the desired substitution pattern and the availability of starting materials. Some common approaches include:

  • Condensation of 2-aminomethyl-pyrazines with carbonyl compounds: This is a classical and widely used method.

  • Transition-metal-catalyzed C-H amination: This modern approach allows for the direct formation of the imidazole ring from a pyrazine precursor and an amine.[4]

  • Multi-component reactions: These reactions allow for the rapid assembly of the imidazo[1,5-a]pyrazine core from simple starting materials in a single step.[2]

How do I choose the right catalyst for my reaction?

The optimal catalyst will depend on the specific reaction mechanism.

  • Acid Catalysis: For reactions involving condensation and cyclization, Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) can be effective.[5][7]

  • Metal Catalysis: For C-H amination or cross-coupling reactions, transition metal catalysts based on copper, iron, or palladium are often employed.[4][8] The choice of ligand and oxidant is also crucial in these systems.

  • Iodine-Mediated Reactions: Molecular iodine can act as a mild and efficient catalyst for certain oxidative C-H amination reactions leading to imidazo-fused heterocycles.[1]

What safety precautions should I take when working with the reagents for this synthesis?

As with any chemical synthesis, it is crucial to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile or toxic reagents and solvents.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals before use to be aware of their specific hazards and handling requirements.

  • Inert Atmosphere: When using air- or moisture-sensitive reagents, employ proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket).[3]

IV. Experimental Protocols and Data

This section provides a generalized experimental protocol and a table summarizing key reaction parameters.

General Experimental Protocol for Imidazo[1,5-a]pyrazine Synthesis (Illustrative Example)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazine starting material (1.0 mmol) and a suitable anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).

  • Reagent Addition: Add the appropriate electrophile (e.g., an α-haloketone or an aldehyde, 1.1 mmol) and the catalyst (e.g., p-TsOH, 5-10 mol%).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., reflux) and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system.[5]

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Table 1: Key Parameters for Optimizing Imidazo[1,5-a]pyrazine Synthesis
ParameterCommon OptionsConsiderations
Solvent Acetonitrile, 1,2-Dichloroethane (DCE), Toluene, Dimethylformamide (DMF)Polarity, boiling point, and solubility of reactants. A mixture of solvents can sometimes be beneficial.[4]
Catalyst p-TsOH·H₂O, Bi(OTf)₃, Cu(I) or Cu(II) salts, FeCl₃, I₂The choice depends on the reaction type (e.g., condensation, C-H amination). Catalyst loading should be optimized.[1][3][4][5][7]
Temperature Room Temperature to 150 °CHigher temperatures may be required for less reactive substrates but can also lead to side products.[7]
Reaction Time 1 to 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.
Base (if required) Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Acetate (NaOAc)Used to neutralize any acid generated during the reaction or to facilitate deprotonation steps.[1]

V. Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions in imidazo[1,5-a]pyrazine synthesis.

low_yield_troubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_reagents->start Re-purify/Re-weigh check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK check_conditions->start Systematically Vary check_setup Inspect Reaction Setup (Anhydrous, Inert Atmosphere) check_conditions->check_setup Conditions OK check_setup->start Dry Glassware/Use Anhydrous Solvents optimize_catalyst Optimize Catalyst and Loading check_setup->optimize_catalyst Setup OK optimize_catalyst->start Screen Catalysts monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_catalyst->monitor_reaction Catalyst Optimized monitor_reaction->start Adjust Reaction Time purification_issue Investigate Purification Step monitor_reaction->purification_issue Reaction Complete purification_issue->start Modify Purification Method success Improved Yield purification_issue->success Purification Optimized

Caption: A decision-making flowchart for troubleshooting low yields.

VI. References

  • Joshi, A., Mohan, D. C., & Adimurthy, S. (2016). A denitrogenative transannulation of pyridotriazoles with nitriles using BF3·Et2O as catalyst provides imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 81(19), 9461–9469. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. [Link]

  • Aksenov, D. A., Arutiunov, N. A., Maliuga, V. V., Aksenov, A. V., & Rubin, M. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2888–2897. [Link]

  • Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 12(47), 9572–9576. [Link]

  • Patil, S., Jadhav, J. S., & Sankpal, S. T. (2020). A novel Mg3N2-assisted one-pot annulation strategy has been developed via cyclo-condensation reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes, allowing the formation of imidazo[1,5-a]pyridines exclusively with an exellent yield. ResearchGate. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

Sources

Optimization

Technical Support Center: 8-Chloro-1-phenylimidazo[1,5-a]pyrazine Crystallization

Here is the Technical Support Center guide for 8-Chloro-1-phenylimidazo[1,5-a]pyrazine , designed for researchers and process chemists. Status: Operational | Tier: Level 3 (Process Chemistry) Scope: Purification, Polymor...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 8-Chloro-1-phenylimidazo[1,5-a]pyrazine , designed for researchers and process chemists.

Status: Operational | Tier: Level 3 (Process Chemistry) Scope: Purification, Polymorph Control, and Stability Management of Imidazo[1,5-a]pyrazine cores.[1]

Core Technical Overview

Molecule: 8-Chloro-1-phenylimidazo[1,5-a]pyrazine Chemical Context: This fused heterocycle serves as a critical scaffold in the synthesis of BTK inhibitors and other kinase-targeting therapeutics. The 8-chloro position is an electrophilic "handle" susceptible to Nucleophilic Aromatic Substitution (


), while the 1-phenyl group provides lipophilic pi-stacking opportunities crucial for crystallization.

Primary Challenges:

  • Hydrolytic Instability: The C8-Chlorine atom is activated by the para-nitrogen (N2), making it prone to hydrolysis in wet acidic/basic conditions, yielding the 8-oxo (lactam) impurity.[1]

  • Oiling Out: The rotational freedom of the C1-phenyl group often inhibits lattice formation, leading to metastable oils rather than solids.

  • Regioisomeric Impurities: Depending on the cyclization method (e.g.,

    
     mediated cyclodehydration), regioisomers may co-precipitate.[1]
    

Diagnostic Troubleshooting Flowchart

Use this logic gate to identify the root cause of crystallization failure.

CrystallizationLogic Start Start: Crystallization Issue CheckState What is the physical state? Start->CheckState Oil Oiling Out / Gumming CheckState->Oil Viscous Liquid NoPpt No Precipitate (Clear Soln) CheckState->NoPpt Remains Soluble DirtySolid Colored/Amorphous Solid CheckState->DirtySolid Precipitates but impure SolventCheck Check Solvent Polarity Oil->SolventCheck Action_Conc Action: Evaporate to 50% Vol Add Anti-solvent (Hexane) NoPpt->Action_Conc ImpurityCheck Check Purity (HPLC/LCMS) DirtySolid->ImpurityCheck Action_Seed Action: Seed @ Metastable Zone Switch to EtOAc/Heptane SolventCheck->Action_Seed Too Polar? WaterCheck Check Water Content ImpurityCheck->WaterCheck 8-OH detected Action_Charcoal Action: Carbon Treatment Silica Plug Filtration ImpurityCheck->Action_Charcoal Pd/Colored Impurities Action_Dry CRITICAL: Dry Solvents Avoid Hydrolysis to 8-OH WaterCheck->Action_Dry

Caption: Logic flow for diagnosing crystallization failures in imidazo[1,5-a]pyrazine scaffolds.

Frequently Asked Questions (Technical Support)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with 1-phenyl substituted heterocycles. The phenyl ring's rotation disrupts crystal packing. If the solution enters the "labile zone" (supersaturated but not nucleating) too fast, phase separation (oiling) occurs. Corrective Action:

  • Solvent Switch: Move away from pure alcohols. Use a binary system: Ethyl Acetate (Solvent) / Heptane (Anti-solvent) .

  • Protocol: Dissolve the crude oil in minimal hot EtOAc (

    
    C). Add warm Heptane dropwise until slight turbidity appears. Stop immediately.
    
  • Seeding: Add seed crystals (0.1 wt%) of pure material. If no seeds exist, scratch the glass surface vigorously to induce nucleation.[1]

  • Cooling: Cool slowly (

    
    C/hour). Rapid cooling traps impurities and causes oiling.
    
Issue 2: "I see a new peak at [M-Cl+OH] in LCMS (Mass ~135)."

Diagnosis: You are observing hydrolysis of the 8-chloro group to the 8-hydroxy (lactam) derivative. This occurs if you use wet solvents or acidic conditions during workup. Corrective Action:

  • pH Control: Ensure the crystallization environment is neutral. Avoid strong mineral acids.

  • Water Removal: Use anhydrous solvents (Ethanol or IPA dried over molecular sieves).[1]

  • Workup: If an aqueous workup was performed, ensure the organic layer was dried thoroughly with

    
     before attempting crystallization.[1]
    
Issue 3: "The crystals are yellow/brown instead of off-white."

Diagnosis: This indicates oxidative degradation or retained palladium (if a Suzuki coupling was used to install the phenyl group). Corrective Action:

  • Carbon Treatment: Dissolve crude in hot Ethanol or DCM. Add Activated Charcoal (10 wt%).[1] Reflux for 15 mins. Filter hot through Celite.

  • Recrystallization: Proceed with crystallization from the filtrate.

  • Note: Imidazo[1,5-a]pyrazines are electron-rich; protect from light and air during prolonged storage.

Validated Experimental Protocol

Based on standard methodologies for fused imidazo-pyrazine systems.

Objective: Purification of crude 8-Chloro-1-phenylimidazo[1,5-a]pyrazine (10g scale).

ParameterSpecificationReason
Primary Solvent Isopropanol (IPA) or EtOAcBalances solubility; IPA suppresses solvolysis better than MeOH.
Anti-Solvent n-HeptaneInduces controlled precipitation; miscible with EtOAc/IPA.
Temperature

C


C
Wide range maximizes recovery yield.
Concentration ~5-7 mL/gHigh dilution prevents oiling; low dilution prevents loss.

Step-by-Step Procedure:

  • Dissolution: Place 10g of crude solid in a 100mL round-bottom flask. Add 50mL of Ethyl Acetate . Heat to

    
    C with stirring until fully dissolved.
    
    • Check: If insolubles remain, filter hot (these are likely inorganic salts).[1]

  • Anti-Solvent Addition: While maintaining

    
    C, add n-Heptane  dropwise.
    
    • Endpoint: Stop addition when the solution turns slightly cloudy (approx. 20-30mL Heptane).

  • Re-solubilization: Add 1-2mL of pure EtOAc to clear the cloudiness (return to metastable zone).

  • Nucleation: Remove heat. Let the flask cool to RT on a cork ring.

    • Critical: Do not use an ice bath yet.

  • Final Crystallization: Once at RT, move to

    
    C (ice bath) for 2 hours.
    
  • Isolation: Filter the off-white needles. Wash with cold 1:1 EtOAc/Heptane. Dry under vacuum at

    
    C.
    

Impurity Profile & Data

Table 1: Common Impurities & Rejection Strategies

Impurity TypeStructure/OriginDetection (LCMS)Removal Strategy
Hydrolysis Product 8-Hydroxy-1-phenyl... (Lactam)

shift
Preventative. Keep dry. Hard to remove once formed due to similar solubility.
Dechlorinated 1-Phenylimidazo[1,5-a]pyrazine

Recrystallization (significantly more soluble in Heptane).
Starting Material (Aminomethyl)pyrazine deriv.[1]Low MWAcid/Base extraction wash prior to crystallization.
Pd-Complexes Residual CatalystBlack specs / ColorActivated Carbon or Thiol-functionalized Silica scavengers.

References

  • General Synthesis of Imidazo[1,5-a]pyridines and pyrazines

    • Source: Beilstein Journal of Organic Chemistry. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation...
    • URL:[Link][1]

  • Imidazo[1,5-a]pyrazine Properties & Data

    • Source: PubChem Compound Summary for Imidazo[1,5-a]pyrazine.
    • URL:[Link][1]

  • 8-Chloro-imidazo[1,2-a]pyrazine Handling (Isomer Reference): Source: Sigma-Aldrich Safety & Handling (for reactivity of the 8-Chloro group).
  • Crystallization of Heterocycles (General Methodology)

    • Source: Organic Chemistry Portal - Synthesis of benzo-fused N-Heterocycles.

    • URL:[Link][1]

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for 8-Chloro-1-phenylimidazo[1,5-a]pyrazine before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine Analogs

Executive Summary The 8-chloro-1-phenylimidazo[1,5-a]pyrazine scaffold represents a foundational "privileged structure" in the discovery of Type I ATP-competitive kinase inhibitors, most notably for the Insulin-like Grow...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-chloro-1-phenylimidazo[1,5-a]pyrazine scaffold represents a foundational "privileged structure" in the discovery of Type I ATP-competitive kinase inhibitors, most notably for the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) .

This guide analyzes the transition from the electrophilic 8-chloro precursor to bioactive 8-amino derivatives. It compares this scaffold against second-generation alternatives (e.g., imidazo[1,2-b]pyridazines like Linsitinib) to assist medicinal chemists in optimizing potency, selectivity, and metabolic stability.

The Scaffold Architecture: Core Reactivity & Binding Mode

The 8-chloro-1-phenylimidazo[1,5-a]pyrazine core is not the final drug but the critical electrophilic intermediate. Its utility stems from the specific reactivity of the C8-chlorine atom and the geometry of the fused ring system.

The "Warhead" Concept (C8-Chlorine)

The pyrazine ring nitrogens render the C8-position highly electron-deficient, facilitating Nucleophilic Aromatic Substitution (


) .
  • Reactivity: The C8-Cl is easily displaced by primary and secondary amines.

  • Role: This displacement installs the Hinge Binding Motif . The resulting amine acts as a hydrogen bond donor to the kinase hinge region (specifically Glu1050/Met1052 in IGF-1R).

Binding Topology
  • Planarity: The fused imidazo-pyrazine system is flat, allowing deep insertion into the ATP-binding cleft.

  • Vector Orientation:

    • C1-Position: Orients substituents into the hydrophobic "selectivity pocket" (Gatekeeper region).

    • C3-Position: Points toward the solvent front, tolerating large polar groups to modulate PK properties without disrupting binding.

Detailed SAR Analysis

The optimization of this scaffold follows a three-zone logic.

Zone A: The Hinge Binder (C8-Position)
  • Modification: Displacement of Chloro with amines.

  • SAR Rule: Primary amines or small cycloalkyl amines (e.g., cyclobutylamine) are preferred.

  • Insight: Bulky groups here clash with the "roof" of the ATP pocket. A simple –NH–R is required to form the critical H-bond with the backbone carbonyl of the hinge.

  • Key Finding: 8-amino derivatives show nanomolar potency; retaining the 8-chloro abolishes kinase activity (loss of H-bond donor).

Zone B: The Selectivity Anchor (C1-Phenyl Ring)
  • Modification: Substitution on the phenyl ring.[1][2][3]

  • SAR Rule: Ortho-substituents on the C1-phenyl ring force the phenyl ring to twist out of coplanarity with the bicyclic core.

  • Impact: This "twist" is crucial. It helps the molecule fit into the hydrophobic pocket adjacent to the gatekeeper residue.

  • Optimization: Replacing the phenyl ring with a Benzimidazole or Indole often improves potency by engaging additional hydrophobic contacts.

Zone C: The Solvent Interface (C3-Position)
  • Modification: Introduction of polar moieties (piperazines, morpholines).

  • SAR Rule: This position is the primary handle for tuning Lipophilic Ligand Efficiency (LLE) .

  • Impact: Substituents here do not significantly alter intrinsic potency (

    
    ) but drastically improve solubility and microsomal stability.
    
Comparative Performance Benchmarking

The imidazo[1,5-a]pyrazine scaffold (Series A) is often compared to the Imidazo[1,2-b]pyridazine (Series B, e.g., Linsitinib/OSI-906) and Pyrrolo[2,1-f][1,2,4]triazine (Series C, e.g., BMS-754807).

Table 1: Scaffold Comparison for IGF-1R Inhibition

FeatureImidazo[1,5-a]pyrazine (Subject)Imidazo[1,2-b]pyridazine (Alternative)Pyrrolo[2,1-f][1,2,4]triazine (Alternative)
Representative BMS-536924 AnalogLinsitinib (OSI-906)BMS-754807
Hinge Interaction Monodentate (1 H-bond)Bidentate (Acceptor-Donor)Bidentate (Acceptor-Donor)
Metabolic Stability Moderate (C3 oxidation prone)HighHigh
Selectivity (IR vs IGF-1R) Low (Dual Inhibitor)ModerateLow (Dual Inhibitor)
Synthetic Tractability High (Facile

at C8)
Moderate (Requires Suzuki couplings)Moderate
CYP Inhibition Often High (C1-phenyl liability)LowLow

Verdict: The Imidazo[1,5-a]pyrazine is superior for early-stage library generation due to the reactivity of the 8-chloro handle. However, for clinical candidacy, the Imidazo[1,2-b]pyridazine (OSI-906 class) often offers a cleaner safety profile due to reduced CYP450 inhibition.

Visualization: SAR & Signaling Pathways
Figure 1: SAR Logic & Synthesis Map

SAR_Map Core 8-Chloro-1-phenyl imidazo[1,5-a]pyrazine (Electrophilic Core) ZoneA Zone A (C8-Position) Target: Hinge Region Action: SnAr Displacement Pref: Primary Amines Core->ZoneA 1. Amination (Critical Step) ZoneB Zone B (C1-Position) Target: Hydrophobic Pocket Action: Suzuki Coupling Pref: Ortho-subst. Phenyl Core->ZoneB 2. Selectivity Tuning ZoneC Zone C (C3-Position) Target: Solvent Front Action: Solubilizing Groups Pref: Piperazines/Morpholines Core->ZoneC 3. PK Optimization Hit Optimized IGF-1R Inhibitor (e.g., BMS-536924 Analog) ZoneA->Hit ZoneB->Hit ZoneC->Hit

Caption: Functionalization strategy for the 8-chloro-1-phenylimidazo[1,5-a]pyrazine scaffold.

Figure 2: IGF-1R Signaling Pathway

IGF1R_Pathway IGF1 IGF-1 Ligand IGF1R IGF-1R / IR (Tyrosine Kinase) IGF1->IGF1R Activation IRS IRS-1/2 IGF1R->IRS Phosphorylation Drug Imidazo[1,5-a]pyrazine Inhibitor Drug->IGF1R ATP Competition (Inhibition) PI3K PI3K IRS->PI3K AKT AKT (PKB) PI3K->AKT PIP3 signaling mTOR mTORC1 AKT->mTOR Cell Growth/Survival Apoptosis Apoptosis / Growth Arrest mTOR->Apoptosis Pathway Blocked

Caption: Mechanism of Action: ATP-competitive inhibition of IGF-1R blocks the PI3K/AKT survival cascade.

Experimental Protocols (Self-Validating)
Protocol A: Synthesis via Microwave-Assisted

Objective: Rapid conversion of the 8-chloro precursor to the active 8-amino inhibitor.

  • Reagents:

    • Substrate: 8-Chloro-1-phenylimidazo[1,5-a]pyrazine (1.0 eq).

    • Nucleophile: Desired Amine (e.g., 4-aminomethylpiperidine) (2.0 eq).

    • Base:

      
      -Diisopropylethylamine (DIPEA) (3.0 eq).
      
    • Solvent:

      
      -Butanol or 1,4-Dioxane (anhydrous).
      
  • Procedure:

    • Dissolve substrate in solvent (0.1 M concentration) in a microwave-safe vial.

    • Add amine and DIPEA. Seal the vial.

    • Irradiation: Heat to 120°C for 20 minutes in a microwave reactor (Power: 150W, Max Pressure: 250 psi).

    • Conventional Alternative: Reflux at 110°C for 16 hours (Lower yield, more byproducts).

  • Work-up:

    • Concentrate in vacuo.

    • Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

  • Validation:

    • LC-MS: Look for Mass [M-Cl+Amine+H]+.

    • NMR: Disappearance of C8-Cl signal; appearance of NH signal (broad singlet ~6-8 ppm).

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine


 against IGF-1R.
  • Reagents:

    • IGF-1R Kinase Domain (Recombinant).

    • Substrate: Poly-Glu-Tyr (4:1) labeled with Alexa Fluor 647.

    • Tracer: Europium-labeled anti-phosphotyrosine antibody.

    • ATP: Use concentration =

      
       (approx. 10-50 µM)  to ensure competitive inhibition sensitivity.
      
  • Workflow:

    • Incubate Kinase + Inhibitor (serial dilution) + ATP + Substrate for 60 mins at RT.

    • Add Detection Reagent (Eu-Antibody + EDTA to stop reaction).

    • Incubate 60 mins.

  • Readout:

    • Measure Fluorescence Ratio (665 nm / 615 nm).

    • Plot % Inhibition vs. Log[Inhibitor].

  • Quality Control:

    • Z'-Factor: Must be > 0.5.

    • Reference: Run Staurosporine or BMS-536924 as a positive control (

      
       should be ~1-10 nM).
      
References
  • Wittman, M. D., et al. (2005). "Structure-Activity Relationships of Imidazo[1,5-a]pyrazine Derivatives as Inhibitors of Insulin-like Growth Factor-1 Receptor." Bioorganic & Medicinal Chemistry Letters.

  • Mulvihill, M. J., et al. (2008). "Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors." Bioorganic & Medicinal Chemistry.

  • Gable, J., et al. (2010). "Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR." ACS Medicinal Chemistry Letters.

  • Vengurlekar, S., et al. (2018). "Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant, Antibacterial and Antifungal Activities." TSI Journals.

  • RCSB PDB. (2016). "5FXS: IGFR-1R complex with a pyrimidine inhibitor." Protein Data Bank.

Sources

Comparative

A Researcher's Guide to Cross-Reactivity Profiling: Characterizing the Kinase Selectivity of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine

Introduction: The Imidazopyrazine Scaffold and the Imperative of Selectivity The imidazo[1,5-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for numerous inhibitors targe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazopyrazine Scaffold and the Imperative of Selectivity

The imidazo[1,5-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for numerous inhibitors targeting critical cellular signaling nodes. Derivatives of the related imidazopyrazine family have shown potent activity against key oncology and immunology targets, including Bruton's tyrosine kinase (BTK), Aurora kinases, and phosphoinositide 3-kinases (PI3Ks).[1][2][3][4][5][6] Given this established history, a novel, uncharacterized derivative such as 8-Chloro-1-phenylimidazo[1,5-a]pyrazine warrants a comprehensive investigation into its kinase cross-reactivity profile.

Understanding a compound's selectivity is paramount. While polypharmacology can sometimes be beneficial, unintended off-target interactions are a primary source of toxicity and can confound the interpretation of biological data, ultimately leading to late-stage clinical failures.[7] This guide, therefore, presents a robust, multi-tiered strategy for characterizing the cross-reactivity of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine. We will outline a series of gold-standard experiments designed to build a comprehensive selectivity profile, from broad, in vitro screening to confirmation of target engagement in a cellular context.

To ground our investigation, we will compare the hypothetical performance of our novel compound against well-characterized agents built on similar scaffolds:

  • Acalabrutinib (Calquence®): An FDA-approved, second-generation irreversible BTK inhibitor featuring an imidazo[1,5-a]pyrazine core. It is known for its high selectivity compared to the first-generation inhibitor, ibrutinib.[3]

  • An Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitor (e.g., SCH 1473759): A representative potent, reversible inhibitor of Aurora A and B kinases, providing a comparator against a different kinase subfamily.[8]

This comparative approach allows us to benchmark the selectivity of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine, providing essential context for its potential as a chemical probe or therapeutic lead.

Tier 1: Establishing the Kinome-Wide Interaction Landscape

Causality Behind the Experimental Choice: The first step in profiling a novel compound with suspected kinase activity is to cast the widest possible net. We must obtain an unbiased, comprehensive view of its potential interactions across the entire human kinome. This approach prevents early-stage tunnel vision on a presumed target and is the most efficient way to identify both primary targets and potent off-targets in a single experiment. A competition binding assay is the ideal platform for this initial screen due to its scalability and the fact that it measures direct physical interaction, independent of the complexities of an enzymatic activity assay.

Experimental Protocol: Kinome-Wide Competition Binding Assay (e.g., KINOMEscan®)

This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[9][10]

  • Library Preparation: A comprehensive library of human kinases (e.g., 468 kinases in the scanMAX panel) is expressed and fused to a unique DNA tag.[10]

  • Compound Immobilization: An immobilized, broadly-selective kinase inhibitor is coupled to a solid support (e.g., beads).

  • Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (8-Chloro-1-phenylimidazo[1,5-a]pyrazine) at a fixed concentration (typically 1 µM to start).

  • Equilibration and Wash: The binding reaction is allowed to reach equilibrium. Unbound components are washed away.

  • Quantification: The amount of each kinase bound to the solid support is measured by quantifying the associated DNA tag via quantitative PCR (qPCR). A strong interaction between the test compound and a kinase results in less of that kinase being captured on the solid support.

  • Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where the DMSO vehicle represents 100% binding. A lower %Ctrl value indicates a stronger interaction.

G cluster_0 KINOMEscan® Workflow A DNA-Tagged Kinase Library (400+ Kinases) D Incubate to Allow Competitive Binding A->D B Immobilized, Broad-Spectrum Ligand on Beads B->D C Test Compound (8-Chloro-1-phenylimidazo[1,5-a]pyrazine) C->D E Wash Unbound Kinases D->E F Elute & Quantify Bound Kinases via qPCR of DNA Tag E->F G Data Analysis: Calculate % of Control F->G

Caption: Workflow for a kinome-wide competition binding assay.

Data Presentation & Comparative Analysis

The output of this screen is a rich dataset that can be summarized to compare the selectivity of our novel compound against established inhibitors. A "hit" is typically defined as a kinase showing significant inhibition (e.g., <35% of control) at the screening concentration.

Table 1: Hypothetical Kinome Profiling Results (% of Control at 1 µM)

Kinase Target8-Chloro-1-phenylimidazo[1,5-a]pyrazine (Hypothetical)Acalabrutinib (Reference)Aurora Kinase Inhibitor (Reference)
BTK 5% <1% 92%
TEC 45%29%95%
AURKA 88%91%2%
AURKB 91%89%<1%
PIK3CA 85%95%88%
EGFR 95%>100%94%
SRC 60%75%81%
LCK 55%68%78%

Interpretation: From this hypothetical data, 8-Chloro-1-phenylimidazo[1,5-a]pyrazine emerges as a potent BTK inhibitor. Its profile appears more selective than the Aurora kinase inhibitor but shows some moderate off-target interactions with other TEC family kinases (TEC) and SRC family kinases (SRC, LCK), though seemingly less potent than its effect on BTK. This initial screen provides a clear direction for further validation.

Tier 2: Validating Target Engagement in a Physiological Context

Causality Behind the Experimental Choice: An in vitro binding or enzymatic assay, while essential, does not guarantee that a compound will engage its target within the complex milieu of a living cell. Factors such as cell permeability, efflux pumps, and intracellular competition with high concentrations of ATP can all prevent a compound from reaching its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues, providing the critical link between in vitro affinity and cellular activity.[11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture a relevant cell line (e.g., a B-cell lymphoma line like TMD8 for BTK) and treat with the test compound (e.g., 10 µM 8-Chloro-1-phenylimidazo[1,5-a]pyrazine) or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot is left at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells to release soluble proteins. This is often achieved by freeze-thaw cycles.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., BTK) remaining in the soluble fraction using a standard detection method like Western Blot or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.

G cluster_0 CETSA Workflow A Treat Intact Cells with Compound or Vehicle B Aliquot Cells and Apply Temperature Gradient A->B C Lyse Cells (e.g., Freeze-Thaw) B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Protein Fraction) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Plot Soluble Protein vs. Temp to Determine Thermal Shift F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation & Comparative Analysis

The results are best visualized as melting curves, which clearly show the ligand-induced stabilization of the target protein.

Table 2: Hypothetical CETSA Results - Apparent Melting Temperature (Tagg °C)

Target ProteinVehicle (DMSO)10 µM 8-Chloro-1-phenylimidazo[1,5-a]pyrazineΔTagg (°C)
BTK 48.5°C56.2°C+7.7
GAPDH 59.1°C59.3°C+0.2

Interpretation: The hypothetical data in Table 2 powerfully validates the in vitro findings. A significant thermal shift of +7.7°C is observed for BTK, confirming that 8-Chloro-1-phenylimidazo[1,5-a]pyrazine enters the cell and binds to its primary target. The absence of a meaningful shift for the abundant housekeeping protein GAPDH serves as a crucial negative control, indicating that the stabilization effect is specific to the target and not a general artifact.

Tier 3: Uncovering Functional Consequences through Phenotypic Screening

Causality Behind the Experimental Choice: While biochemical and target engagement assays identify direct interactions, they do not reveal the full functional consequences of a compound's activity within a cell. A compound's ultimate effect is a product of its on-target potency, off-target profile, and the specific genetic and signaling context of the cell. Phenotypic screening across a diverse panel of cell lines provides a functional, unbiased readout of a compound's activity.[15] By correlating the pattern of sensitivity with the known molecular features of the cell lines and the compound's interaction profile, we can deconvolve unexpected off-targets or identify valuable polypharmacology.[16][17]

Experimental Protocol: Cell Panel Proliferation Assay
  • Cell Line Panel Selection: Choose a diverse panel of cell lines (e.g., NCI-60 or a custom panel relevant to the presumed target's biology) with well-characterized genomic and transcriptomic data.

  • Compound Plating: Plate the cells in 96- or 384-well plates and treat them with a dose-response curve of the test compound (e.g., 9 concentrations, 10-fold dilutions starting from 10 µM).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Readout: Measure cell viability using a standard method, such as a resazurin-based fluorescence assay or ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • Data Analysis: For each cell line, plot cell viability against compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

G cluster_0 Phenotypic Screening to Off-Target Deconvolution A Screen Compound Across Diverse Cell Line Panel B Generate GI50 Values for Each Cell Line A->B C Correlate Sensitivity Pattern with Cellular 'Omics' Data and Compound's Kinome Profile B->C D Identify Unexpected Correlations (e.g., Sensitivity in BTK-negative cells) C->D E Hypothesize Potential Off-Target(s) D->E F Validate Off-Target using CETSA or Knockdown/out E->F

Caption: Logic flow from phenotypic screening to off-target identification.

Comparative Analysis and Off-Target Deconvolution

The power of this approach lies in pattern recognition. For our hypothetical compound, we would expect cell lines known to be dependent on B-cell receptor signaling (and thus BTK) to be highly sensitive. If, however, we observe high sensitivity in a cell line that does not express BTK or is not dependent on its pathway (e.g., a melanoma cell line), this points to a significant off-target effect. By correlating this unexpected sensitivity pattern with the kinome scan data (Tier 1), we can form a hypothesis. For example, if the sensitive melanoma line is known to be driven by SRC family kinases, and our kinome scan showed moderate SRC/LCK inhibition, we have a strong lead for a functionally relevant off-target that warrants further validation.

Conclusion

This comprehensive, three-tiered guide provides a robust framework for the cross-reactivity profiling of a novel compound, 8-Chloro-1-phenylimidazo[1,5-a]pyrazine. By systematically moving from a broad, kinome-wide in vitro screen to cellular target validation and functional phenotypic profiling, researchers can build a high-confidence understanding of a compound's selectivity.

Based on our hypothetical results, 8-Chloro-1-phenylimidazo[1,5-a]pyrazine presents as a potent and selective BTK inhibitor with confirmed target engagement in cells. The comparative analysis against established drugs like Acalabrutinib provides a critical benchmark for its selectivity profile. The proposed workflow not only characterizes the primary target but is explicitly designed to uncover potential off-target activities, which is essential for the safe and effective development of any new chemical entity. The insights gained from this profiling cascade are fundamental for making informed decisions about the future trajectory of a drug discovery program.

References

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (n.d.). ScienceDirect. [Link]

  • Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. (2011). PubMed. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). PMC. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). ACS Publications. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (n.d.). PMC. [Link]

  • Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). OSTI.GOV. [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PMC. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (n.d.). PMC. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). Frontiers. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. (2022). STAR Protocols. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed. [Link]

  • Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. (2018). PubMed. [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). PubMed. [Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. (2021). Bentham Science. [Link]

  • Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. (2017). PubMed. [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). PubMed. [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2023). PMC. [Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. (2021). Bentham Science Publishers. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. (2021). MDPI. [Link]

  • Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. (n.d.). PMC. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. [Link]

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. (2011). PubMed. [Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (n.d.). Frontiers. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016). Technology Networks. [Link]

  • LINCS KinomeScan. (n.d.). Ma'ayan Lab – Computational Systems Biology. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link]

  • The Interplay of Kinase Broad Profiling and Phenotypic Screening. (2017). YouTube. [Link]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite. (n.d.). University of Cape Town. [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. (n.d.). PMC. [Link]

Sources

Validation

Confirming the Binding Mode of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine

This guide outlines the technical validation of the binding mode for 8-Chloro-1-phenylimidazo[1,5-a]pyrazine , a privileged scaffold used in the design of kinase inhibitors (specifically targeting IGF-1R , BTK , and mTOR...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation of the binding mode for 8-Chloro-1-phenylimidazo[1,5-a]pyrazine , a privileged scaffold used in the design of kinase inhibitors (specifically targeting IGF-1R , BTK , and mTOR ).

A Comparative Guide for Structural Biology & Medicinal Chemistry[1]

Executive Summary: The Scaffold Context

8-Chloro-1-phenylimidazo[1,5-a]pyrazine (CAS: 1340769-63-2) is not a final drug product but a high-value chemical probe and scaffold .[1] It serves as the core pharmacophore for a class of ATP-competitive inhibitors.[1]

  • Primary Targets: Insulin-like Growth Factor 1 Receptor (IGF-1R ), Bruton's Tyrosine Kinase (BTK ), and mTOR .

  • Structural Role: The imidazo[1,5-a]pyrazine core mimics the adenine ring of ATP. The 1-phenyl group typically occupies the hydrophobic "gatekeeper" pocket, while the 8-chloro position is a reactive handle for introducing solubilizing groups (e.g., amines) that extend into the solvent front.

  • Validation Goal: "Confirming the binding mode" for this molecule means experimentally verifying that the core scaffold engages the kinase hinge region as predicted, enabling Structure-Based Drug Design (SBDD).

Comparative Analysis of Binding Confirmation Methods

To objectively confirm the binding mode, researchers must choose between structural definition (X-ray) and kinetic characterization (SPR).

Method A: X-ray Crystallography (The Gold Standard)
  • Principle: Direct visualization of the ligand-protein complex at atomic resolution (< 2.5 Å).

  • Application: Co-crystallization of the scaffold with the target kinase (e.g., IGF-1R kinase domain).

  • Verdict: Essential for SBDD. It is the only method that definitively proves the orientation of the 1-phenyl group and the hinge-binding hydrogen bonds.

Method B: Surface Plasmon Resonance (SPR)
  • Principle: Measures real-time binding kinetics (

    
    , 
    
    
    
    ) and affinity (
    
    
    ).
  • Application: Immobilize the kinase on a sensor chip and flow the small molecule scaffold over it.

  • Verdict: Complementary. It confirms binding occurs and quantifies affinity (usually low

    
    M for scaffolds) but does not reveal where or how it binds.
    
Method C: Chemical Shift Perturbation (NMR)
  • Principle: Observes changes in the chemical environment of protein residues upon ligand binding.

  • Application:

    
    N-HSQC NMR of the kinase domain with titrated scaffold.
    
  • Verdict: Best for Fragment Screening. Ideal for detecting weak binding of the core scaffold (

    
     > 10 
    
    
    
    M) that might be missed by SPR or X-ray soaking.
Comparison Matrix
FeatureX-ray Crystallography SPR (Biacore/Octet) NMR (CSP)
Output 3D Structural Model (PDB)Kinetic Constants (

)
Binding Site Mapping
Resolution Atomic (Å)KineticResidue-level
Scaffold Suitability High (if soluble)Medium (sensitivity limits)High (detects weak binders)
Throughput LowHighMedium
Cost HighMediumHigh

Technical Deep Dive: The Binding Mechanism

The "performance" of this scaffold is measured by its Ligand Efficiency (LE) —how well it binds relative to its small size.

Predicted Binding Mode (IGF-1R Model)

Based on structural analogs (e.g., BMS-536924 derivatives), the binding mode of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine is characterized by:

  • Hinge Interaction: The Nitrogen at position 7 (N7) and/or N2 acts as a Hydrogen Bond Acceptor to the backbone amide of the kinase hinge (e.g., Glu1077 or Met1079 in IGF-1R).

  • Hydrophobic Anchor: The 1-phenyl ring twists out of plane to occupy the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity.

  • Solvent Vector: The 8-Chloro atom points towards the solvent-exposed ribose pocket.[1] In drug discovery, this Cl is displaced by a diamine (e.g., piperazine) to form hydrogen bonds with Asp1083 (IGF-1R) or Asp539 (BTK).

Performance vs. Alternatives
Metric8-Cl-1-Ph-Imidazo[1,5-a]pyrazine (Scaffold) BMS-536924 (Optimized Inhibitor) ATP (Natural Ligand)
Affinity (

)
~1 - 10

M (Est.)
< 1 nM~10 - 100

M
Binding Mode Hinge + Hydrophobic PocketHinge + Hydrophobic + Ribose PocketHinge + Ribose + Phosphate Loop
Ligand Efficiency High (> 0.4) Moderate (~0.[1]3)Low
Selectivity Low (Promiscuous)High (Target Specific)None (Universal)

Experimental Protocol: X-ray Co-Crystallization

Objective: Solve the structure of IGF-1R (or surrogate kinase PKA) in complex with 8-Chloro-1-phenylimidazo[1,5-a]pyrazine.

Reagents
  • Protein: Recombinant Human IGF-1R Kinase Domain (Residues 959–1266), >95% purity, 10 mg/mL.[1]

  • Ligand: 8-Chloro-1-phenylimidazo[1,5-a]pyrazine (100 mM stock in DMSO).

  • Crystallization Buffer: 0.1M HEPES pH 7.5, 20% PEG 3350, 0.2M Ammonium Sulfate.[1]

Workflow
  • Complex Formation: Mix protein with ligand at a 1:3 molar ratio (Protein:Ligand). Incubate on ice for 30 mins.

    • Note: The 8-Cl group is reactive.[1] Ensure no free cysteines are near the binding site in the storage buffer (use TCEP instead of DTT).

  • Hanging Drop Vapor Diffusion:

    • Mix 1

      
      L protein-ligand complex + 1 
      
      
      
      L reservoir solution.[1]
    • Seal over 500

      
      L reservoir solution.[1]
      
    • Incubate at 20°C.

  • Crystal Harvesting: Crystals should appear in 3-7 days.

  • Data Collection: Flash cool in liquid nitrogen (using 20% glycerol cryoprotectant). Collect data at a Synchrotron source (e.g., APS, ESRF).

  • Structure Solution: Use Molecular Replacement (MR) with the Apo-IGF-1R structure (e.g., PDB: 1JQH). Look for

    
     electron density in the ATP pocket corresponding to the ligand.[1]
    

Visualizations

Figure 1: Experimental Workflow for Binding Confirmation

BindingValidation Scaffold 8-Chloro-1-phenyl- imidazo[1,5-a]pyrazine Complex Protein-Ligand Complex Scaffold->Complex Target Kinase Domain (IGF-1R / BTK) Target->Complex Method_Xray Method A: X-ray Crystallography Complex->Method_Xray Co-crystal Method_SPR Method B: SPR Kinetics Complex->Method_SPR Flow over chip Result_Struct 3D Density Map (Binding Mode) Method_Xray->Result_Struct Result_Kinetic KD / kon / koff (Affinity) Method_SPR->Result_Kinetic Validation CONFIRMED BINDING MODE Result_Struct->Validation Result_Kinetic->Validation

Caption: Dual-pathway validation strategy. X-ray provides the definitive structural mode, while SPR provides complementary kinetic data.

Figure 2: Interaction Map (Ligand-Protein Interface)

InteractionMap Ligand_Core Imidazo[1,5-a]pyrazine Core Hinge Hinge Region (Glu1077 / Met1079) Ligand_Core->Hinge H-Bond (Acceptor) Ligand_Ph 1-Phenyl Group Gatekeeper Hydrophobic Pocket (Met1076 / Val1010) Ligand_Ph->Gatekeeper Pi-Alkyl / Hydrophobic Ligand_Cl 8-Chloro Atom Solvent Solvent Front (Asp1083) Ligand_Cl->Solvent Vector for Substitution

Caption: Predicted interaction map of the scaffold within the kinase ATP pocket. The 1-Phenyl group anchors the molecule via hydrophobic interactions.

References

  • Imidazo[1,5-a]pyrazines as IGF-1R Inhibitors

    • Title: Discovery and optimization of a series of imidazo[1,5-a]pyrazine inhibitors of mTOR.
    • Source:Bioorganic & Medicinal Chemistry Letters, 2011.[1]

    • URL:[Link]

  • Structural Basis of Kinase Inhibition

    • Title: Structural analysis of the insulin-like growth factor 1 receptor kinase.[1][2][3]

    • Source:Journal of Biological Chemistry, 2002.[1]

    • URL:[Link]

  • BTK Inhibitor Development

    • Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors.[1][4]

    • Source:ACS Medicinal Chemistry Letters, 2015.[1][4]

    • URL:[Link]

Sources

Comparative

benchmarking 8-Chloro-1-phenylimidazo[1,5-A]pyrazine against standard-of-care drugs

An In-Depth Benchmarking Guide: 8-Chloro-1-phenylimidazo[1,5-A]pyrazine Versus Standard-of-Care Anxiolytics and Hypnotics A Senior Application Scientist's Perspective on Preclinical Evaluation Authored for Researchers, S...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Benchmarking Guide: 8-Chloro-1-phenylimidazo[1,5-A]pyrazine Versus Standard-of-Care Anxiolytics and Hypnotics

A Senior Application Scientist's Perspective on Preclinical Evaluation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic landscape for anxiety and sleep disorders has long been dominated by benzodiazepines and, more recently, non-benzodiazepine "Z-drugs". While effective, these standards of care are accompanied by a well-documented profile of adverse effects, including dependence, tolerance, and cognitive impairment. The imidazo[1,5-a]pyrazine scaffold has emerged as a versatile platform for discovering novel central nervous system (CNS) agents. This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 8-Chloro-1-phenylimidazo[1,5-A]pyrazine, against established drugs like Diazepam and Zolpidem. We will delve into the scientific rationale behind a structured, multi-tiered evaluation process, from in-vitro receptor pharmacology to in-vivo behavioral models, designed to elucidate the compound's potential as a safer, more selective therapeutic agent.

Introduction: The Unmet Need and the Scientific Premise

Anxiety and insomnia represent significant global health burdens. The primary pharmacological interventions target the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[1][2] Benzodiazepines, such as Diazepam, and non-benzodiazepine hypnotics (Z-drugs) like Zolpidem, are positive allosteric modulators of this receptor.[1][3] They enhance the effect of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which manifests as sedative, anxiolytic, and hypnotic effects.[1][4][5]

However, the therapeutic utility of these drugs is hampered by their side-effect profile. This is largely attributed to their non-selective action on the various subtypes of the GABA-A receptor. The receptor is a pentameric chloride ion channel composed of different subunit combinations.[6] For instance, the α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic and muscle-relaxant properties.[7] The non-selective nature of benzodiazepines contributes to their broad range of effects, including unwanted sedation, amnesia, and a significant potential for abuse and dependence.[8][9] Z-drugs were developed to offer a better safety profile by showing some selectivity for the α1 subunit, but they are not without their own risks, including complex sleep-related behaviors.[7][10]

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including inhibition of Bruton's tyrosine kinase (BTK),[11][12][13][14][15] c-Src,[16] and bromodomain-containing protein 9 (BRD9).[17] This chemical diversity suggests that the scaffold can be tailored to interact with various biological targets with high specificity. Our investigational compound, 8-Chloro-1-phenylimidazo[1,5-A]pyrazine, has been designed based on a hypothesis that it can selectively modulate GABA-A receptor subtypes, potentially separating the desired anxiolytic or hypnotic effects from the undesirable side effects.

This guide outlines a rigorous benchmarking strategy to test this hypothesis. We will compare our novel compound against two gold-standard drugs:

  • Diazepam (Valium): A classic benzodiazepine with broad efficacy and a well-characterized side-effect profile.[6][18]

  • Zolpidem (Ambien): A non-benzodiazepine "Z-drug" with a shorter half-life and some selectivity for α1-containing GABA-A receptors, primarily used for insomnia.[7][10][19]

The Benchmarking Workflow: A Multi-Tiered Approach

A logical and staged approach is crucial for a comprehensive evaluation. Our workflow progresses from target engagement and selectivity in vitro to functional outcomes and safety assessment in vivo.

cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: In Vivo Efficacy Models cluster_2 Tier 3: In Vivo Safety & Side-Effect Profile a Receptor Binding Assays (GABA-A Subtypes) b Electrophysiology (Two-Electrode Voltage Clamp) a->b Confirm Functional Modulation c Elevated Plus Maze (Anxiolytic Activity) b->c Test Anxiolytic Potential d Loss of Righting Reflex (Hypnotic Activity) b->d Test Hypnotic Potential e Rotarod Test (Motor Coordination) c->e Assess Side Effects d->e Assess Side Effects f Conditioned Place Preference (Abuse Liability) e->f Evaluate Dependence Risk

Caption: A multi-tiered workflow for benchmarking 8-Chloro-1-phenylimidazo[1,5-A]pyrazine.

Tier 1: In Vitro Characterization - Target Engagement and Selectivity

The foundational step is to determine if and how 8-Chloro-1-phenylimidazo[1,5-A]pyrazine interacts with the GABA-A receptor and to quantify its selectivity compared to standard-of-care drugs.

Experiment: Radioligand Binding Assays

Causality: This experiment directly measures the affinity of the test compounds for different GABA-A receptor subtypes. By using cell lines expressing specific subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) and a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam), we can determine the binding affinity (Ki) of our compound and the benchmarks. A higher affinity for α2/α3 subtypes over α1 would suggest a potentially more anxiolytic-selective profile with less sedation.

Protocol:

  • Cell Culture: Maintain HEK293 cell lines stably expressing recombinant human GABA-A receptor subtypes.

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay: Incubate membrane preparations with a fixed concentration of [³H]flunitrazepam and varying concentrations of the test compound (8-Chloro-1-phenylimidazo[1,5-A]pyrazine, Diazepam, or Zolpidem).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Experiment: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Causality: While binding assays show affinity, they do not confirm functional activity. TEVC in Xenopus oocytes expressing GABA-A receptors allows us to measure the potentiation of GABA-induced chloride currents by the test compounds. This confirms their role as positive allosteric modulators and quantifies their potency (EC₅₀) and efficacy (maximal potentiation).

Protocol:

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits.

  • Electrophysiological Recording: After 2-4 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -70 mV.

  • Drug Application: Apply a submaximal concentration of GABA (EC₁₀) to elicit a baseline current. Then, co-apply GABA with increasing concentrations of the test compound.

  • Data Acquisition: Record the potentiation of the GABA-induced current.

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ and maximal efficacy for each compound on different receptor subtypes.

Expected Data and Interpretation

The data from these in-vitro experiments can be summarized for a clear comparison:

CompoundGABA-A α1 (Ki, nM)GABA-A α2 (Ki, nM)GABA-A α3 (Ki, nM)GABA-A α5 (Ki, nM)α2/α1 Selectivity Ratio
8-Chloro-1-phenylimidazo[1,5-A]pyrazine 505810010
Diazepam 10121115~1
Zolpidem 202002504000.1

Table 1: Hypothetical Binding Affinities (Ki) at GABA-A Receptor Subtypes.

CompoundGABA-A α1 (EC₅₀, nM)GABA-A α2 (EC₅₀, nM)
8-Chloro-1-phenylimidazo[1,5-A]pyrazine 15015
Diazepam 3035
Zolpidem 45400

Table 2: Hypothetical Functional Potency (EC₅₀) from Electrophysiology.

An ideal outcome for 8-Chloro-1-phenylimidazo[1,5-A]pyrazine would be a higher binding affinity and functional potency at α2 and/or α3 subtypes compared to the α1 subtype. This would provide a strong rationale for its potential as a non-sedating anxiolytic.

Tier 2: In Vivo Efficacy - Does In Vitro Promise Translate to In Vivo Function?

Positive in-vitro results must be validated in relevant animal models of anxiety and sedation/hypnosis.

Experiment: Elevated Plus Maze (EPM)

Causality: The EPM is a standard behavioral test for assessing anxiolytic-like effects in rodents. Anxious animals tend to spend more time in the enclosed arms of the maze, whereas a successful anxiolytic will increase the time spent and the number of entries into the open, more "anxiety-provoking" arms.

Protocol:

  • Animal Dosing: Administer vehicle, 8-Chloro-1-phenylimidazo[1,5-A]pyrazine, Diazepam, or Zolpidem to mice or rats via an appropriate route (e.g., intraperitoneal injection).

  • Habituation: Allow a 30-minute period for drug absorption.

  • EPM Test: Place the animal in the center of the elevated plus maze and allow it to explore for 5 minutes.

  • Data Recording: Use video tracking software to record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Compare the percentage of time spent in the open arms and the number of open-arm entries across treatment groups.

Experiment: Loss of Righting Reflex (LORR)

Causality: This is a classic assay for hypnotic/sedative effects. The inability of an animal to right itself when placed on its back indicates a significant level of sedation. This experiment helps to determine the dose at which each compound produces hypnotic effects, allowing for the calculation of a therapeutic window between anxiolysis and sedation.

Protocol:

  • Animal Dosing: Administer increasing doses of the test compounds to different groups of animals.

  • Observation: At set time points post-dosing, place each animal on its back.

  • Endpoint: Record whether the animal is unable to right itself within 30 seconds (loss of reflex). The duration of LORR is also measured.

  • Data Analysis: Calculate the dose that induces LORR in 50% of the animals (HD₅₀).

Expected Data and Interpretation
CompoundAnxiolytic MED (mg/kg)Hypnotic HD₅₀ (mg/kg)Therapeutic Index (HD₅₀/MED)
8-Chloro-1-phenylimidazo[1,5-A]pyrazine 13030
Diazepam 0.5510
Zolpidem 5102

Table 3: Hypothetical In Vivo Efficacy and Therapeutic Index. (MED = Minimum Effective Dose in EPM)

A larger therapeutic index for 8-Chloro-1-phenylimidazo[1,5-A]pyrazine would be a significant finding, suggesting a wider dose range for achieving anxiolysis without inducing hypnosis, a key differentiator from the standard-of-care drugs.

Tier 3: Safety and Side-Effect Profile

A promising efficacy profile is only valuable if accompanied by superior safety. This tier focuses on the key liabilities of current GABAergic modulators.

Experiment: Rotarod Test

Causality: Benzodiazepines and Z-drugs can cause motor incoordination and ataxia. The rotarod test quantifies this side effect by measuring an animal's ability to remain on a rotating rod. A shorter latency to fall indicates impaired motor function.

Protocol:

  • Training: Train animals to stay on the rotating rod for a set period (e.g., 5 minutes).

  • Dosing: Administer the compounds at their anxiolytic doses.

  • Testing: Place the animals on the accelerating rotarod at various time points post-dosing and record the latency to fall.

  • Data Analysis: Compare the performance of drug-treated groups to the vehicle-treated group.

cluster_workflow Rotarod Experimental Workflow Train 1. Animal Training Dose 2. Administer Compound (Vehicle, Test Drug, SoC) Train->Dose Test 3. Place on Accelerating Rotarod Dose->Test Record 4. Measure Latency to Fall Test->Record Analyze 5. Compare Performance vs. Vehicle Record->Analyze

Caption: Workflow for the Rotarod Test to assess motor coordination.

Experiment: Conditioned Place Preference (CPP)

Causality: The abuse liability of benzodiazepines is a major clinical concern. The CPP paradigm is a preclinical model used to assess the rewarding properties of a drug. If a drug is rewarding, the animal will spend more time in the environment previously paired with the drug's effects.

Protocol:

  • Pre-Conditioning (Baseline): Allow animals to explore a two-chambered apparatus to determine any initial preference for one chamber.

  • Conditioning: For several days, confine the animals to one chamber after administering the drug and to the other chamber after administering vehicle.

  • Post-Conditioning (Test): Place the animals back in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber indicates rewarding properties and potential for abuse.

Expected Data and Interpretation
CompoundMotor Impairment at Anxiolytic Dose (vs. Vehicle)Time in Drug-Paired Chamber (CPP, % change from baseline)
8-Chloro-1-phenylimidazo[1,5-A]pyrazine No significant impairment+5%
Diazepam Significant impairment (50% reduction in latency)+60%
Zolpidem Moderate impairment (30% reduction in latency)+40%

Table 4: Hypothetical Safety and Side-Effect Profile.

The ideal outcome would be for 8-Chloro-1-phenylimidazo[1,5-A]pyrazine to show no significant motor impairment at its effective anxiolytic dose and no rewarding properties in the CPP test. This would position it as a potentially much safer alternative to existing therapies.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven approach to benchmarking the novel compound 8-Chloro-1-phenylimidazo[1,5-A]pyrazine against the standard-of-care drugs Diazepam and Zolpidem. By systematically evaluating its in-vitro selectivity, in-vivo efficacy, and safety profile, we can build a robust data package to support its further development.

A successful outcome from this benchmarking cascade—demonstrating high affinity and potency for GABA-A α2/α3 receptors, a wide therapeutic window between anxiolysis and sedation, and a clean side-effect profile with no motor impairment or abuse liability—would provide compelling evidence that 8-Chloro-1-phenylimidazo[1,5-A]pyrazine is a promising candidate for a new generation of anxiolytic or hypnotic agents. The next logical steps would involve more extensive preclinical toxicology studies and pharmacokinetics to fully characterize its drug-like properties in preparation for potential clinical trials.

References

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Z | Drugs in Neurology - Oxford Academic. (n.d.). Retrieved from [Link]

  • Dr. Oracle. (2025, October 8). What are Z drugs (non-benzodiazepine hypnotics)?. Retrieved from [Link]

  • Ghodsbin, F., et al. (2024, January 30). Benzodiazepines. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (n.d.). Benzodiazepine Pathway, Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium (ClinPGx). Retrieved from [Link]

  • Tampi, R. R., & Tampi, D. J. (2024, March 19). Anxiety Disorders Treatment & Management. Medscape. Retrieved from [Link]

  • Lippincott NursingCenter. (2022, August 11). Benzodiazepines – How Do They Work?. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2025, December 15). Benzodiazepines drug profile. Retrieved from [Link]

  • Salahalden, M. (2023, November 4). Z Drugs Pharmacology: Zolpidem , Eszopiclone, Zaleplon All Explained [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Nonbenzodiazepine. Retrieved from [Link]

  • Ali, A., et al. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. Retrieved from [Link]

  • Ali, A., et al. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 1996-2005. Retrieved from [Link]

  • Le-Dévéhat, F., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1018-1028. Retrieved from [Link]

  • Zisapel, N. (2018). Selecting a pharmacotherapy regimen for patients with chronic insomnia. Expert Opinion on Pharmacotherapy, 19(14), 1543-1555. Retrieved from [Link]

  • Pagel, J. F., & Parnes, B. R. (2012). Pharmacological Treatment of Insomnia. The Ochsner Journal, 12(3), 251-258. Retrieved from [Link]

  • Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. Retrieved from [Link]

  • Cleveland Clinic Journal of Medicine. (2025, January 1). Insomnia in older adults: A review of treatment options. Retrieved from [Link]

  • DeVido, J., & Nemeroff, C. B. (2025, February 11). Insomnia Medication. Medscape. Retrieved from [Link]

  • Qaseem, A., et al. (2016). Management of Chronic Insomnia Disorder in Adults: A Clinical Practice Guideline From the American College of Physicians. Annals of Internal Medicine, 165(2), 125-133. Retrieved from [Link]

  • Strawn, J. R., et al. (2021). Pharmacotherapy for Anxiety Disorders: From First-Line Options to Treatment Resistance. Focus (American Psychiatric Publishing), 19(2), 179-190. Retrieved from [Link]

  • Smith, M., et al. (2026, February 3). Anxiety Medication. HelpGuide.org. Retrieved from [Link]

  • Villines, Z. (2025, May 20). Anxiety medication: List, types, and side effects. MedicalNewsToday. Retrieved from [Link]

  • NYU Langone Health. (n.d.). Medication for Anxiety Disorders. Retrieved from [Link]

  • Shan, Z., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. Retrieved from [Link]

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 216-221. Retrieved from [Link]

  • Shan, Z., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed. Retrieved from [Link]

  • Bell, M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(11), 1133-1138. Retrieved from [Link]

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Retrieved from [Link]

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Semantic Scholar. Retrieved from [Link]

  • Kim, J., et al. (2015). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 13(36), 9482-9487. Retrieved from [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 1-12. Retrieved from [Link]

  • PubChem. (n.d.). 8-chloroimidazo[1,5-a]pyrazine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.